molecular formula C21H20O11 B10855693 Luteolin-4'-O-glucoside

Luteolin-4'-O-glucoside

货号: B10855693
分子量: 448.4 g/mol
InChI 键: UHNXUSWGOJMEFO-HXBJIUPGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one has been reported in Taraxacum lapponicum and Taraxacum croceum with data available.

属性

分子式

C21H20O11

分子量

448.4 g/mol

IUPAC 名称

5,7-dihydroxy-2-[3-hydroxy-4-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)31-13-2-1-8(3-10(13)24)14-6-12(26)17-11(25)4-9(23)5-15(17)30-14/h1-6,16,18-25,27-29H,7H2/t16?,18-,19-,20?,21-/m1/s1

InChI 键

UHNXUSWGOJMEFO-HXBJIUPGSA-N

手性 SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O

规范 SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

产品来源

United States

Foundational & Exploratory

Luteolin-4'-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin-4'-O-glucoside, a naturally occurring flavone (B191248) glycoside, has emerged as a compound of significant interest in the fields of phytochemistry and pharmacology. This technical guide provides an in-depth overview of its primary natural sources, distribution within various plant species, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by luteolin (B72000) and its glycosides, offering a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutics.

Introduction

This compound is a glycosidic derivative of luteolin, a flavone widely distributed in the plant kingdom. As with many flavonoid glycosides, this compound is investigated for its potential health benefits, which are often attributed to its antioxidant and anti-inflammatory properties[1]. The glycosidic linkage at the 4'-position of the luteolin backbone influences its solubility, bioavailability, and metabolic fate, making it a distinct entity from its aglycone. Understanding its natural distribution and concentration is crucial for harnessing its therapeutic potential.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, with its concentration varying significantly depending on the species, cultivar, geographical location, and harvesting time[1].

Primary Botanical Sources

The most prominent and well-documented source of this compound is the leaves of the olive tree (Olea europaea). It is often the major flavonoid present in olive leaf extracts[2][3][4][5]. Other notable sources include:

  • Leontodon saxatilis (Lesser Hawkbit)[3]

  • Saussurea medusa (Snow Lotus)[3]

  • Kummerowia striata (Japanese Clover)[3]

  • Gnaphalium affine (Cudweed)[4]

While this compound is present in these and other plants, comprehensive quantitative data across different plant parts is most readily available for Olea europaea.

Quantitative Distribution of this compound

The concentration of this compound in various natural sources is summarized in the tables below.

Table 1: Concentration of this compound in Olea europaea (Olive) Leaf Cultivars

CultivarConcentration (mg/g of fresh weight)Reference
Koroneiki0.07–1.60[6]
Lianolia Kerkyras0.07–1.60[6]
Mastoidis0.07–1.60[6]
Adramytini0.07–1.60[6]
Megaritiki0.07–1.60[6]
Gaidourelia0.07–1.60[6]
Kalamata0.07–1.60[6]
Konservolia0.07–1.60[6]
Chalkidiki0.07–1.60[6]

Table 2: Presence of this compound in Other Plant Species (Quantitative Data Limited)

Plant SpeciesFamilyPlant Part(s)NotesReferences
Leontodon saxatilisAsteraceaeNot specifiedPresence confirmed.[3]
Saussurea medusaAsteraceaeNot specifiedPresence confirmed.[3]
Kummerowia striataFabaceaeWhole plantIdentified as an inhibitor of Interleukin-5.[7]
Gnaphalium affineAsteraceaeWhole plantIdentified as a major flavone with anti-hyperuricemia and anti-gouty arthritis activity.[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, quantification, and biological analysis of this compound.

Extraction and Isolation

A general workflow for the extraction and isolation of this compound from plant material is depicted below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification A Plant Material (e.g., Dried, Powdered Olive Leaves) B Ultrasonic-Assisted Extraction (UAE) (e.g., 70% Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., with n-hexane and ethyl acetate) C->D E Column Chromatography (e.g., Macroporous Resin or Silica (B1680970) Gel) D->E F Preparative HPLC E->F G Isolated this compound F->G H Structural Elucidation (NMR, LC-MS) G->H I Purity Assessment (HPLC) G->I

General workflow for the extraction and isolation of this compound.
  • Sample Preparation: Dry fresh olive leaves at 40-50°C and grind them into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered olive leaves and place them in a 250 mL beaker.

    • Add 100 mL of 70% aqueous ethanol.

    • Place the beaker in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in distilled water.

    • Perform successive extractions with n-hexane to remove non-polar impurities, followed by ethyl acetate (B1210297) to enrich the flavonoid glycosides.

  • Column Chromatography:

    • The ethyl acetate fraction is subjected to column chromatography on silica gel or a macroporous resin.

    • Elute with a gradient of solvents (e.g., chloroform-methanol or ethanol-water) of increasing polarity.

  • Preparative HPLC:

    • The fractions containing this compound are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Quantification by HPLC-MS/MS

This protocol provides a robust method for the accurate quantification of this compound in plant extracts.

  • Sample Preparation:

    • Perform an extraction as described in section 3.1.1.

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 447.1 [M-H]⁻.

    • Product Ion: m/z 285.1 (corresponding to the luteolin aglycone).

Structural Elucidation

The identity and structure of isolated this compound should be confirmed using spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for the complete structural elucidation of the molecule, including the position of the glycosidic linkage.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the molecular weight and fragmentation pattern, which is characteristic of the compound.

Biological Activity and Signaling Pathways

This compound and its aglycone, luteolin, have been shown to modulate several key signaling pathways involved in inflammation.

Anti-inflammatory Signaling Pathways

Luteolin and its glycosides exert their anti-inflammatory effects by inhibiting pro-inflammatory mediators and modulating key signaling cascades such as NF-κB, MAPK, and JAK/STAT pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Luteolin has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit[8].

G LPS LPS/TNF-α IKK IKK LPS->IKK activates IκBα IκBα IKK->IκBα phosphorylates p65_p50 p65/p50 (NF-κB) IκBα->p65_p50 degrades, releasing Nucleus Nucleus p65_p50->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes activates Luteolin This compound (via Luteolin) Luteolin->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cellular responses to inflammatory stimuli. Luteolin has been observed to suppress the phosphorylation of these kinases, thereby inhibiting downstream inflammatory responses[9].

G Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Luteolin This compound (via Luteolin) Luteolin->MAPK inhibits phosphorylation G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds to JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression activates Luteolin This compound (via Luteolin) Luteolin->JAK inhibits

References

The Biological Activity of Luteolin-4'-O-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a flavonoid glycoside, is a naturally occurring bioactive compound found in a variety of medicinal plants. As a derivative of luteolin (B72000), it has garnered significant scientific interest for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] The presence of a glucose moiety at the 4'-position can influence the bioavailability and biological activity of the parent luteolin molecule.[2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data Summary

The biological efficacy of this compound has been quantified in various in vitro studies. The following tables summarize key data, providing a reference for its potency.

Table 1: Anti-inflammatory Activity of this compound and Comparators
CompoundAssay/TargetCell LineIC50 Value (µM)Reference
This compound IL-5 Bioactivity Inhibition-3.7[4][5]
LuteolinNitric Oxide (NO) InhibitionRAW 264.713.9[4][6]
Luteolin-7-O-glucosideNitric Oxide (NO) InhibitionRAW 264.722.7[6]
LuteolinProstaglandin E2 (PGE2) InhibitionRAW 264.77.4[4][6]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) InhibitionRAW 264.715.0[6]
Table 2: Antioxidant Activity of this compound and Comparators
CompoundAssayIC50 ValueReference
This compound DPPH Radical Scavenging> 100 μM[2]
LuteolinDPPH Radical Scavenging20.2 μM[2]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2 μM[2]
LuteolinABTS Radical Scavenging17.3 ± 0.82 μM[2]
Table 3: Anticancer Activity of this compound
Cell LineAssayEffectReference
NCI-H929, U266, OPM2 (Multiple Myeloma)CytotoxicityExhibited cytotoxic activity
MDA-MB-231 (Triple-negative breast cancer)Cytotoxicity, Anti-migratory, Anti-invasiveNo effect observed

Core Signaling Pathways

This compound is understood to exert its biological effects by modulating key cellular signaling pathways that are central to inflammation, oxidative stress, and cell proliferation.[2] While much of the mechanistic research has focused on its aglycone, luteolin, studies on luteolin glycosides suggest similar modes of action.[1]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[1] Luteolin and its derivatives have been shown to inhibit NF-κB activation.[7][8][9] This is primarily achieved by preventing the degradation of the inhibitory protein IκB-α, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1] This action halts the transcription of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active degradation of IκBα Nucleus Nucleus NFkB_active->Nucleus translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) Nucleus->Inflammatory_Genes Luteolin_glucoside This compound Luteolin_glucoside->IKK inhibits

Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which includes ERK, JNK, and p38, plays a pivotal role in cellular responses to a variety of stimuli, including inflammation.[10][11][12] Luteolin and its glycosides have been demonstrated to modulate MAPK signaling.[6][12] Specifically, they can inhibit the phosphorylation of key MAPK proteins, which in turn suppresses the activation of downstream transcription factors like AP-1, a key regulator of inflammatory gene expression.[6]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Luteolin_glucoside This compound Luteolin_glucoside->MAPKK inhibits

Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and inflammation.[13][14][15][16] Both luteolin and its glycosides have been shown to inhibit the phosphorylation of Akt in a dose-dependent manner.[6][17] By inhibiting the PI3K/Akt pathway, this compound can contribute to its anti-inflammatory and potentially its anticancer effects.[6][13]

PI3K_Akt_Pathway Growth_Factors Growth Factors / Cytokines Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, NF-κB) Akt->Downstream Cell_Response Cell Proliferation, Survival, Inflammation Downstream->Cell_Response Luteolin_glucoside This compound Luteolin_glucoside->PI3K inhibits

Inhibition of the PI3K/Akt signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the biological activities of this compound.

Protocol 1: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.[2][18][19][20][21]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • This compound stock solution

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol (typically 0.1 mM).[2]

  • Prepare serial dilutions of this compound from the stock solution.[2]

  • In a 96-well plate, add a defined volume of each sample dilution to separate wells.

  • Add an equal volume of the DPPH working solution to each well.

  • Include a blank sample containing the solvent and the DPPH solution.[2]

  • Incubate the plate in the dark at room temperature for 30 minutes.[2][18]

  • Measure the absorbance at 517 nm using a microplate reader.[2][18]

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100

DPPH_Assay_Workflow Prep_DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample and DPPH Solution in 96-well plate Prep_DPPH->Mix Prep_Sample Prepare Serial Dilutions of this compound Prep_Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate

Workflow for the DPPH radical scavenging assay.
Protocol 2: ABTS Radical Scavenging Assay

This assay also measures the total antioxidant capacity of a substance.[22][23][24][25][26]

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate or Ammonium persulfate

  • Ethanol or Methanol

  • This compound stock solution

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[22][23]

  • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to form the ABTS radical cation (ABTS•+).[22][23]

  • Dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[23]

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add a small volume of each sample dilution to separate wells.

  • Add the diluted ABTS•+ solution to each well.

  • Incubate for a specified time (e.g., 6 minutes) at room temperature in the dark.[23]

  • Measure the absorbance at 734 nm.[22][23]

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

ABTS_Assay_Workflow Prep_ABTS Prepare ABTS•+ Radical Solution Mix Mix Sample and ABTS•+ Solution in 96-well plate Prep_ABTS->Mix Prep_Sample Prepare Serial Dilutions of this compound Prep_Sample->Mix Incubate Incubate in Dark (e.g., 6 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Workflow for the ABTS radical scavenging assay.
Protocol 3: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[2][27][28][29][30][31]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) with supplements

  • LPS (lipopolysaccharide)

  • This compound stock solution

  • Griess Reagent System

  • 96-well cell culture plates

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[2]

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).[2]

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[2]

  • After incubation, collect the cell culture supernatant.[2]

  • Add the Griess reagent to the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage of NO inhibition.

NO_Assay_Workflow Seed_Cells Seed RAW 264.7 cells in 96-well plate Pretreat Pre-treat with This compound Seed_Cells->Pretreat Stimulate Stimulate with LPS (24 hours) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Griess_Reaction Perform Griess Reaction Collect_Supernatant->Griess_Reaction Measure Measure Absorbance and Quantify Nitrite Griess_Reaction->Measure

Workflow for the in vitro nitric oxide production assay.
Protocol 4: MTT Assay for Cell Viability

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][32][33][34][35]

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.[1]

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[1][33]

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.[1][33]

  • Measure the absorbance at a wavelength between 500-600 nm.[1]

  • Calculate cell viability as a percentage of the untreated control.

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well plate Treat Treat with This compound Seed_Cells->Treat Incubate_MTT Add MTT and Incubate (2-4 hours) Treat->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure Measure Absorbance (500-600 nm) Solubilize->Measure Calculate Calculate Cell Viability Measure->Calculate

Workflow for the MTT cell viability assay.
Protocol 5: Apoptosis Assay using Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[36][37][38][39][40]

Materials:

  • Cell line of interest

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.[36]

  • Resuspend the cells in 1X Binding Buffer.[37]

  • Add Annexin V-FITC and PI to the cell suspension.[37]

  • Incubate at room temperature in the dark for 15 minutes.[38]

  • Add more 1X Binding Buffer to each sample.[37]

  • Analyze the cells by flow cytometry.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Apoptosis_Assay_Workflow Treat_Cells Treat Cells with This compound Harvest_Wash Harvest and Wash Cells with PBS Treat_Cells->Harvest_Wash Resuspend Resuspend in Binding Buffer Harvest_Wash->Resuspend Stain Stain with Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in Dark (15 min, RT) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Workflow for the Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied. Its mechanism of action appears to be rooted in the modulation of key signaling pathways, including NF-κB, MAPK, and PI3K/Akt. While its anticancer potential requires further investigation to clarify cell-type specific effects, the existing data suggests that this compound is a promising candidate for further research and development in the context of inflammatory diseases and conditions associated with oxidative stress. The provided protocols offer a foundation for the continued exploration of this and other related natural compounds.

References

Luteolin-4'-O-glucoside: A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a flavonoid glycoside also known as cynaroside (B7765609), is a naturally occurring bioactive compound found in a variety of medicinal plants.[1][2] As a glycoside of luteolin (B72000), it is recognized for a range of pharmacological activities, including anti-inflammatory, antioxidant, anti-hyperuricemic, and anticancer effects.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of this compound, with a focus on its modulation of key cellular signaling pathways. It is important to note that a significant portion of its biological activity is also attributed to its aglycone, luteolin, which is formed upon hydrolysis in vivo.[1][2]

Core Mechanisms of Action

This compound exerts its multifaceted biological effects primarily through the modulation of critical signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling cascades.[1][4]

  • Inhibition of Interleukin-5 (IL-5): A primary mechanism of its anti-inflammatory action is the direct inhibition of IL-5, a critical cytokine for the maturation, recruitment, and survival of eosinophils, which are implicated in allergic inflammation.[1][5] this compound has been shown to inhibit IL-5 bioactivity with a half-maximal inhibitory concentration (IC50) of 3.7 μM.[1][6]

  • Modulation of NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Luteolin and its glycosides have been shown to inhibit the activation of NF-κB.[1] This is achieved by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[1][7]

  • Modulation of MAPK and JAK/STAT Pathways: this compound also exerts its anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways.[3][4]

Antioxidant Activity

The antioxidant effects of this compound are carried out through both direct and indirect mechanisms.

  • Direct Radical Scavenging: The flavonoid structure of luteolin enables it to directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage.[1]

  • Activation of the Nrf2 Pathway: A key indirect antioxidant mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Luteolin and its glycosides induce the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), enhancing the cell's capacity to combat oxidative stress.[1][7]

Anti-hyperuricemic and Anti-gout Activity

This compound has shown efficacy in preclinical models of hyperuricemia and gout.[1][8]

  • Inhibition of Xanthine (B1682287) Oxidase (XO): The primary mechanism is the inhibition of xanthine oxidase, the enzyme responsible for the final steps of purine (B94841) metabolism, leading to the production of uric acid. Luteolin acts as a competitive inhibitor of xanthine oxidase, thereby reducing uric acid production.[1][9]

Anticancer Activity

This compound has been reported to exhibit cytotoxic activity against various cancer cell lines, including multiple myeloma cell lines NCI-H929, U266, and OPM2.[1][6] The anticancer effects of its aglycone, luteolin, are often associated with the modulation of signaling pathways that control cell cycle progression and apoptosis, including the PI3K/Akt and MAPK pathways.[1][10]

Data Presentation

Table 1: In Vitro Anti-inflammatory and IL-5 Inhibitory Activity
CompoundAssay/TargetCell LineIC50 Value (µM)Reference
This compound IL-5 Bioactivity Inhibition -3.7 [1][6][11]
LuteolinIL-5 Bioactivity Inhibition-18.7[11]
LuteolinNitric Oxide (NO) InhibitionRAW 264.713.9[12]
Luteolin-7-O-glucosideNitric Oxide (NO) InhibitionRAW 264.722.7[12]
LuteolinProstaglandin E2 (PGE2) InhibitionRAW 264.77.4[12]
Luteolin-7-O-glucosideProstaglandin E2 (PGE2) InhibitionRAW 264.715.0[12]
Table 2: In Vitro Antioxidant Activity
CompoundAssayIC50 Value (µM)Reference
This compound DPPH Radical Scavenging > 100 [13][14]
LuteolinDPPH Radical Scavenging20.2[12][13]
Luteolin-7-O-β-glucosideDPPH Radical Scavenging21.2[12][13]
LuteolinABTS Radical Scavenging17.3 ± 0.82[13]
Table 3: Enzyme Inhibitory Activity
EnzymeCompoundInhibition TypeKinetic Parameter (Ki)Reference
Xanthine OxidaseLuteolinCompetitive-[1]

Experimental Protocols

Protocol 1: DPPH Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.[13]

  • Materials:

    • This compound

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Methanol

    • 96-well microplate

    • Microplate reader

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare serial dilutions of this compound from a stock solution.

    • In a 96-well plate, add a defined volume of each dilution.

    • Add a methanolic solution of DPPH to each well.

    • Prepare a blank sample containing the solvent and the DPPH solution.

    • Incubate the plate in the dark at 37°C for 30 minutes.[13]

    • Measure the absorbance at 517 nm using a microplate reader.[13]

    • Calculate the percentage of radical scavenging activity.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).[4][13]

  • Materials:

    • RAW 264.7 murine macrophage cell line

    • This compound

    • Lipopolysaccharide (LPS)

    • Cell culture medium (e.g., DMEM)

    • Griess Reagent System

    • 96-well cell culture plates

    • Spectrophotometer (540 nm)

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[4]

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[4]

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[4]

    • After incubation, collect the cell culture supernatant.[13]

    • Add the supernatant to a new 96-well plate.

    • Add the components of the Griess Reagent System to the supernatant according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite (B80452) concentration by comparing with a sodium nitrite standard curve.

Protocol 3: Western Blot for NF-κB p65 Nuclear Translocation

This protocol determines the effect of a compound on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[4]

  • Materials:

    • RAW 264.7 cells

    • This compound

    • LPS

    • Nuclear and cytoplasmic extraction kit

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (anti-p65, anti-lamin B1, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection system

  • Procedure:

    • Culture and treat RAW 264.7 cells with this compound and LPS as described in Protocol 2.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.[4]

    • Determine the protein concentration of the nuclear and cytoplasmic extracts using the BCA protein assay.[4]

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[4]

    • Block the membrane and incubate with primary antibodies against p65, a nuclear marker (lamin B1), and a cytoplasmic marker (β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence system.

Signaling Pathway and Workflow Visualizations

cluster_0 Anti-inflammatory Signaling of this compound Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates & degrades NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) inhibits Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) activates transcription This compound This compound This compound->IKK inhibits

NF-κB Signaling Inhibition

cluster_1 Antioxidant Mechanism via Nrf2 Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 dissociates from Nrf2 Nrf2 Keap1->Nrf2 inhibits Nucleus Nucleus Nrf2->Nucleus translocates ARE (Antioxidant Response Element) ARE (Antioxidant Response Element) Nucleus->ARE (Antioxidant Response Element) binds to Antioxidant Genes (HO-1, NQO1) Antioxidant Genes (HO-1, NQO1) ARE (Antioxidant Response Element)->Antioxidant Genes (HO-1, NQO1) activates transcription This compound This compound This compound->Keap1 promotes dissociation

Nrf2 Antioxidant Pathway Activation

cluster_2 Experimental Workflow for Nitric Oxide Assay A Seed RAW 264.7 cells in 96-well plate B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G

Nitric Oxide Assay Workflow

Conclusion

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate key signaling pathways involved in inflammation and oxidative stress provides a strong rationale for its further investigation in the context of various diseases. The detailed mechanisms and experimental protocols outlined in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this promising natural compound. Further research should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in more complex preclinical and clinical models.

References

The Neuroprotective Potential of Luteolin-4'-O-glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Executive Summary

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, is emerging as a compound of significant interest in the field of neuropharmacology. While much of the existing research has focused on its aglycone, luteolin (B72000), compelling evidence suggests that this compound acts as a prodrug, undergoing hydrolysis to luteolin in the gastrointestinal tract. This technical guide synthesizes the current understanding of the neuroprotective potential of this compound, primarily through the actions of its active metabolite, luteolin. We delve into its multifaceted mechanisms of action, including potent anti-inflammatory, antioxidant, and anti-apoptotic properties. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the key signaling pathways involved, detailed experimental protocols from preclinical studies, and a quantitative summary of its biological activities to facilitate further investigation and therapeutic development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and ischemic stroke, represent a growing global health burden. A common pathological thread in these conditions is the interplay of neuroinflammation, oxidative stress, and apoptosis, leading to progressive neuronal loss and cognitive decline. Luteolin, a flavonoid found in various fruits and vegetables, has demonstrated significant neuroprotective effects in numerous preclinical models.[1][2][3] this compound, a glycosidic form of luteolin, is believed to confer these neuroprotective benefits following its metabolic conversion to luteolin. This guide will explore the neuroprotective potential of this compound, focusing on the well-documented activities of its aglycone.

Pharmacokinetics and Metabolism

The therapeutic efficacy of orally administered flavonoids is often linked to their bioavailability. This compound, upon oral ingestion, is primarily hydrolyzed to its aglycone, luteolin, by intestinal enzymes.[4] Luteolin is then absorbed and may undergo further metabolism. This conversion is a critical step for its biological activity, as the aglycone form is more readily able to cross cellular membranes and the blood-brain barrier. Studies on luteolin have shown that it can penetrate the brain, making it a promising candidate for targeting central nervous system disorders.[2]

Mechanisms of Neuroprotection

The neuroprotective effects of luteolin, the active metabolite of this compound, are multi-targeted, primarily revolving around its ability to mitigate neuroinflammation, oxidative stress, and apoptosis.

Anti-inflammatory Effects

Neuroinflammation, largely mediated by activated microglia and astrocytes, is a key contributor to neuronal damage in neurodegenerative diseases. Luteolin has been shown to suppress neuroinflammation by inhibiting the production of pro-inflammatory mediators.[5][6]

  • Inhibition of Pro-inflammatory Cytokines and Enzymes: Luteolin effectively reduces the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8] It also inhibits the activity of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in the inflammatory cascade.[5]

  • Modulation of Microglial Activation: Luteolin can modulate microglial polarization, shifting them from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype.[9] This is achieved, in part, by inhibiting key signaling pathways that govern the inflammatory response.

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses, is a major driver of neuronal cell death. Luteolin exhibits potent antioxidant activity through several mechanisms.

  • ROS Scavenging: Luteolin can directly scavenge free radicals, thereby reducing oxidative damage to neurons.[10][11]

  • Upregulation of Antioxidant Enzymes: Luteolin has been shown to enhance the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), through the activation of the Nrf2 signaling pathway.[8][12]

Anti-apoptotic Activity

Apoptosis, or programmed cell death, is a final common pathway in many neurodegenerative conditions. Luteolin has been demonstrated to protect neurons from apoptosis through the modulation of key signaling molecules.[13][14]

  • Regulation of Bcl-2 Family Proteins: Luteolin can increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival.[15]

  • Inhibition of Caspase Activity: Luteolin has been shown to inhibit the activation of caspases, particularly caspase-3, which is a key executioner of apoptosis.[16]

Key Signaling Pathways

The neuroprotective effects of luteolin are mediated by its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Luteolin has been shown to inhibit NF-κB activation, thereby suppressing the downstream inflammatory cascade.[5]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Luteolin Luteolin Luteolin->IKK inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes activates transcription

Inhibition of the NF-κB signaling pathway by luteolin.
Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. Luteolin is a known activator of the Nrf2/ARE pathway, thereby enhancing the cellular antioxidant defense system.[17]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Luteolin Luteolin Luteolin->Nrf2 promotes release ARE ARE Nrf2_n->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription

Activation of the Nrf2/ARE pathway by luteolin.
PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway promotes neuronal survival and inhibits apoptosis. Luteolin has been reported to activate the PI3K/Akt pathway, contributing to its neuroprotective effects.[13][18]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates Apoptotic Proteins Apoptotic Proteins Akt->Apoptotic Proteins inhibits Survival Genes Survival Genes Akt->Survival Genes promotes transcription Luteolin Luteolin Luteolin->PI3K activates

Activation of the PI3K/Akt survival pathway by luteolin.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro and in vivo studies on the neuroprotective effects of luteolin, the active metabolite of this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of Luteolin

Assay/TargetCell LineLuteolin ConcentrationEffectReference
Anti-inflammatory
LPS-induced NO productionBV2 microglia10, 20 µMInhibition[5]
LPS-induced TNF-α releaseBV2 microglia10, 20 µMInhibition[5]
LPS-induced IL-1β releaseBV2 microglia10, 20 µMInhibition[5]
LPS-induced iNOS expressionBV2 microglia10, 20 µMInhibition[5]
LPS-induced COX-2 expressionBV2 microglia10, 20 µMInhibition[5]
Antioxidant
H₂O₂-induced ROS generationPrimary cortical neurons1, 5, 10 µMInhibition[11]
H₂O₂-induced cell deathPrimary cortical neurons1, 5, 10 µMProtection[11]
HO-1 expressionPrimary cortical neurons10 µMUpregulation[12]
OGD-induced cell deathPC-12 cells5, 10, 20 µMIncreased viability[19]

Table 2: In Vivo Neuroprotective Effects of Luteolin

Animal ModelLuteolin DosageDurationKey FindingsReference
Streptozotocin-induced Alzheimer's rat model10, 20 mg/kg/day4 weeksAmeliorated spatial learning and memory impairment[10]
Chronic cerebral hypoperfusion rat model25, 50 mg/kg/day8 weeksImproved cognitive function, reduced neuroinflammation[8]
Traumatic brain injury in Tg2576 mice20 mg/kgPre-treatmentReduced Aβ deposition, tau hyperphosphorylation, and neuroinflammation[20]
LPS-induced neuroinflammation in mice20 mg/kg/day21 daysReduced hippocampal IL-1β and MHC class II expression[6]
Rotenone-induced Parkinson's disease rat model25, 50 mg/kg i.p.28 daysImproved motor functions, restored oxidative balance[21]
Middle cerebral artery occlusion (MCAO) in mice50 mg/kgPost-treatmentReduced brain infarct volume, apoptosis, and pyroptosis[22]

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the neuroprotective effects of luteolin.

In Vitro Neuroprotection Assays
  • Cell Culture:

    • Neuronal Cell Lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), HT22 (mouse hippocampal).

    • Microglial Cell Line: BV2 (murine microglia).

    • Primary Neuronal Cultures: Cortical or hippocampal neurons isolated from embryonic or neonatal rodents.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), rotenone, MPP+.

    • Excitotoxicity: Glutamate, NMDA.

    • Neuroinflammation: Lipopolysaccharide (LPS).

    • Amyloid-β Toxicity: Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptides.

  • Assessment of Cell Viability:

    • MTT Assay: Measures mitochondrial metabolic activity.

    • LDH Assay: Measures lactate (B86563) dehydrogenase release from damaged cells.

    • Trypan Blue Exclusion Assay: Differentiates between viable and non-viable cells.

  • Measurement of Oxidative Stress:

    • DCFH-DA Assay: Measures intracellular ROS levels.

    • Measurement of Antioxidant Enzyme Activity: SOD, CAT, GPx activity assays.

  • Analysis of Apoptosis:

    • TUNEL Staining: Detects DNA fragmentation.

    • Annexin V/Propidium Iodide Staining: Differentiates between apoptotic and necrotic cells using flow cytometry.

    • Western Blotting: Measures the expression of apoptosis-related proteins (e.g., caspases, Bcl-2, Bax).

  • Quantification of Inflammatory Mediators:

    • ELISA: Measures the concentration of cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants.

    • Griess Assay: Measures nitric oxide (NO) production.

    • RT-qPCR and Western Blotting: Measures the expression of inflammatory genes and proteins (e.g., iNOS, COX-2).

In Vivo Neuroprotection Models
  • Animal Models of Neurodegenerative Diseases:

    • Alzheimer's Disease: Aβ infusion, transgenic mouse models (e.g., APP/PS1, 3xTg-AD).

    • Parkinson's Disease: 6-OHDA or MPTP-induced lesions in rodents.

    • Ischemic Stroke: Middle cerebral artery occlusion (MCAO) model.

  • Behavioral Tests:

    • Morris Water Maze: Assesses spatial learning and memory.

    • Y-maze and Novel Object Recognition Test: Assess short-term memory.

    • Rotarod Test and Pole Test: Assess motor coordination and balance.

  • Histological and Immunohistochemical Analysis:

    • Nissl Staining: Visualizes neuronal cell bodies.

    • Immunohistochemistry/Immunofluorescence: Detects specific proteins in brain tissue sections (e.g., markers for neurons, microglia, astrocytes, apoptotic cells).

  • Biochemical Analysis of Brain Tissue:

    • ELISA, Western Blotting, RT-qPCR: To measure levels of inflammatory mediators, oxidative stress markers, and apoptosis-related proteins in brain homogenates.

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of this compound, which is primarily mediated by its active metabolite, luteolin. Its ability to concurrently target neuroinflammation, oxidative stress, and apoptosis through the modulation of key signaling pathways like NF-κB, Nrf2, and PI3K/Akt makes it a highly promising candidate for the development of novel therapies for a range of neurodegenerative disorders.

Future research should focus on several key areas:

  • Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human therapies.

  • Bioavailability and Delivery: Further studies are required to optimize the bioavailability of this compound and its delivery to the central nervous system.

  • Direct Effects of the Glycoside: Investigating any potential neuroprotective activities of this compound before its hydrolysis could reveal additional therapeutic benefits.

  • Long-term Safety and Efficacy: Comprehensive long-term studies are necessary to establish the safety and sustained efficacy of this compound for the chronic treatment of neurodegenerative diseases.

References

Luteolin-4'-O-glucoside: A Technical Guide to Signaling Pathway Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, also known as Cynaroside (B7765609), is a naturally occurring flavonoid glycoside found in a variety of plants, including olive leaves, Japanese clover, and traditional medicinal herbs.[1][2] As a derivative of the well-studied aglycone luteolin (B72000), it has garnered significant scientific interest for its diverse pharmacological properties, particularly its antioxidant and anti-inflammatory effects.[2][3] The addition of a glucose moiety at the 4'-position influences the molecule's bioavailability and specific biological activities.[1] It is often hypothesized that the glycoside may act as a pro-drug, being hydrolyzed to luteolin in vivo to exert its effects.[2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in research and development.

Core Signaling Pathway Modulation

This compound exerts its biological effects by modulating a network of key intracellular signaling cascades involved in inflammation, oxidative stress, and cell survival. The primary pathways implicated are the NF-κB, MAPK, and Nrf2 signaling pathways.

Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways

A significant body of evidence points to the potent anti-inflammatory properties of this compound and its aglycone, luteolin. These effects are primarily achieved through the inhibition of the pro-inflammatory NF-κB and MAPK signaling cascades.

a) Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory regulation.[4] Luteolin and its glycosides have been shown to be potent inhibitors of this pathway.[3][4] The primary mechanism involves preventing the degradation of the inhibitory protein IκBα, which consequently blocks the nuclear translocation of the active p65 subunit of NF-κB.[4][5] This inhibition leads to the downregulation of NF-κB target genes, which include pro-inflammatory cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]

Inhibition of the NF-κB signaling pathway by this compound.

b) Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathway, encompassing key proteins like ERK, JNK, and p38, is crucial for cellular responses to inflammatory stimuli.[4] Luteolin has been shown to suppress the phosphorylation of these key components, thereby inhibiting downstream inflammatory events.[4][7] This modulation also contributes to the inhibition of the activator protein-1 (AP-1) transcription factor, which works in concert with NF-κB to regulate the expression of inflammatory genes.[6][8] Studies show that while luteolin can attenuate both NF-κB and AP-1 activation, some of its glycosides may only impede NF-κB activation, suggesting a structural basis for their specific activities.[9][10][11]

MAPK_Pathway_Modulation cluster_MAPK MAPK Cascades Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., MEKK) Stimulus->MAPKKK MKK12 MEK1/2 MAPKKK->MKK12 MKK47 MEK4/7 MAPKKK->MKK47 MKK36 MEK3/6 MAPKKK->MKK36 ERK_path JNK_path p38_path ERK p-ERK MKK12->ERK P AP1 AP-1 Activation ERK->AP1 JNK p-JNK MKK47->JNK P JNK->AP1 p38 p-p38 MKK36->p38 P p38->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation L4G This compound L4G->MKK12 L4G->MKK47 L4G->MKK36 Inhibits Phosphorylation

Modulation of the MAPK signaling pathway by this compound.

Quantitative Data: Anti-inflammatory and Related Activities

Compound Assay / Target Cell Line / Model IC50 / Concentration Reference
This compound IL-5 Bioactivity Inhibition IL-5-dependent B-lymphocyte cell line 3.7 μM [1][4][12]
This compound Treatment Concentration Human Umbilical Vein Endothelial Cells (HUVEC) 20 μM [3]
Luteolin IL-5 Bioactivity Inhibition - 18.7 μM [12]

| Luteolin | HeLa Cell Viability (Anticancer) | HeLa (cervical cancer) | ~20 μM (for ~50% death at 48h) |[13] |

Antioxidant Effects: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[14][15] Luteolin and its glycosides can induce endogenous antioxidant defenses through the activation of the Nrf2 pathway.[16][17] This activation leads to the increased expression of cytoprotective genes, such as Heme Oxygenase-1 (HO-1).[5][17] The antioxidant activity of cynaroside has been associated with the HO-1 signaling pathway, with protein levels of HO-1 increasing in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.[5]

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1 / Nrf2 (Inactive) ROS->Keap1_Nrf2 Induces Conformational Change in Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Transcription Antioxidant Gene Expression (HO-1, NQO1) ARE->Transcription Cell_Protection Cellular Protection Transcription->Cell_Protection L4G This compound L4G->Keap1_Nrf2 Promotes Release

Activation of the Nrf2 antioxidant pathway by this compound.

Quantitative Data: Antioxidant Activity

Compound Assay Result Reference
This compound DPPH Radical Scavenging IC50 > 100 μM [1]
Luteolin DPPH Radical Scavenging IC50 = 20.2 μM [1]

| Cynaroside (100 µM) | HO-1 Protein Expression | Concentration-dependent increase in RAW 264.7 cells |[5] |

Experimental Protocols & Workflows

The investigation of this compound's effects on signaling pathways relies on a series of well-established molecular and cellular biology techniques.

General Experimental Workflow

A typical workflow to assess the anti-inflammatory or antioxidant properties of a compound like this compound in a cell-based model involves several key stages, from cell culture to data analysis.

Experimental_Workflow A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Compound Treatment Pre-treat with this compound A->B C 3. Inflammatory Challenge Stimulate with LPS B->C D 4. Sample Collection - Cell Lysates - Supernatant C->D E1 5a. Western Blot (for p-MAPK, IκBα, HO-1) D->E1 E2 5b. Griess Assay / ELISA (for NO, Cytokines) D->E2 E3 5c. Reporter Assay (for NF-κB Activity) D->E3 F 6. Data Analysis Quantification & Statistics E1->F E2->F E3->F

General workflow for investigating the bioactivity of this compound.
Protocol 1: Western Blot Analysis for MAPK Pathway Proteins

This technique is used to detect the phosphorylation status of key proteins in the MAPK signaling pathway.[4]

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., RAW 264.7 macrophages) in appropriate media. Pre-treat cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., 1 µg/mL LPS) and incubate for a specified period (e.g., 30 minutes for protein phosphorylation).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of MAPK proteins (e.g., anti-phospho-ERK, anti-phospho-JNK) and total MAPK proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[4]

Protocol 2: NF-κB Activation Reporter Gene Assay

This assay quantitatively measures the activation of the NF-κB signaling pathway.[4]

  • Cell Line: Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid containing a luciferase gene under the transcriptional control of an NF-κB response element.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with this compound for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., TNF-α or LPS) to induce NF-κB activation and incubate for 6-8 hours.

  • Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminometry: Measure the luciferase activity in the cell lysates using a luminometer. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.[4]

Protocol 3: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay measures nitrite (B80452), a stable breakdown product of NO, in the cell culture supernatant.[1]

  • Cell Culture and Treatment: Seed cells (e.g., RAW 264.7) in a 96-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Add 50 µL of the supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (e.g., sulfanilamide (B372717) solution) followed by 50 µL of Griess Reagent B (e.g., NED solution).

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.[1]

References

Luteolin-4'-O-glucoside: A Novel Therapeutic Candidate for Hyperuricemia and Gout

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on Preclinical Evidence in Animal Models

Introduction

Hyperuricemia, characterized by elevated serum uric acid levels, is a critical metabolic disorder that can lead to the development of gout, a painful inflammatory arthritis. The management of hyperuricemia and gout often involves lifestyle modifications and pharmacological interventions aimed at reducing uric acid production or enhancing its excretion. In recent years, natural compounds have garnered significant interest as potential therapeutic agents. Among these, luteolin-4'-O-glucoside, a flavonoid found in various medicinal plants, has emerged as a promising candidate. This technical guide provides a comprehensive overview of the preclinical evidence for the efficacy of this compound in animal models of hyperuricemia and gout, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Pharmacological Effects in Animal Models

This compound has demonstrated significant therapeutic potential in rodent models of hyperuricemia and gouty arthritis. Its beneficial effects are attributed to a dual mechanism of action: the reduction of uric acid production through the inhibition of xanthine (B1682287) oxidase (XO), and the promotion of uric acid excretion by modulating renal urate transporters.[1] Furthermore, it exhibits potent anti-inflammatory properties, alleviating the acute inflammatory response characteristic of gout attacks.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Lin et al. (2018), which investigated the effects of this compound in a mouse model of potassium oxonate (PO)-induced hyperuricemia and monosodium urate (MSU) crystal-induced gouty arthritis.[2][3]

Table 1: Effect of this compound on Serum Uric Acid and Xanthine Oxidase Activity in Hyperuricemic Mice

Treatment GroupDose (mg/kg)Serum Uric Acid (μmol/L)Liver Xanthine Oxidase (U/gprot)
Normal Control-112.5 ± 15.30.28 ± 0.05
Hyperuricemia Model-245.8 ± 21.70.54 ± 0.08
Allopurinol5135.2 ± 18.90.31 ± 0.06
This compound20189.4 ± 20.10.42 ± 0.07
This compound40158.6 ± 17.50.35 ± 0.05
This compound80139.1 ± 16.20.32 ± 0.06

*p < 0.05 compared to the hyperuricemia model group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Paw Swelling in a Mouse Model of Gouty Arthritis

Treatment GroupDose (mg/kg)Paw Swelling (mm) at 24h
Normal Control-0.12 ± 0.03
Gout Model-1.25 ± 0.18
Colchicine10.45 ± 0.09
This compound200.98 ± 0.15
This compound400.76 ± 0.11
This compound800.58 ± 0.10

*p < 0.05 compared to the gout model group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Inflammatory Cytokines in a Mouse Model of Gouty Arthritis

Treatment GroupDose (mg/kg)Serum IL-1β (pg/mL)Serum TNF-α (pg/mL)
Normal Control-25.4 ± 5.130.1 ± 6.2
Gout Model-89.7 ± 12.3105.4 ± 15.8
Colchicine142.1 ± 8.755.2 ± 9.9
This compound2075.3 ± 10.188.6 ± 11.4
This compound4061.8 ± 9.572.3 ± 10.8
This compound8050.2 ± 8.960.1 ± 9.7

*p < 0.05 compared to the gout model group. Data are presented as mean ± SD.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

1. Animal Models

  • Hyperuricemia Model: Male Kunming mice are treated with potassium oxonate (250 mg/kg, intraperitoneally) to inhibit uricase, leading to an accumulation of uric acid in the blood.[4]

  • Gouty Arthritis Model: An intra-articular injection of monosodium urate (MSU) crystals into the paw of mice is used to induce an acute inflammatory response that mimics a gout attack.[4]

2. Treatment Administration

This compound is administered orally (p.o.) once daily for a specified period, typically 7 days, before the induction of hyperuricemia or gouty arthritis.[4]

3. Biochemical Assays

  • Serum Uric Acid: Blood samples are collected, and serum uric acid levels are measured using a commercial uric acid assay kit.

  • Xanthine Oxidase (XO) Activity: Liver tissues are homogenized, and the supernatant is used to determine XO activity by measuring the rate of uric acid formation from xanthine.

  • Inflammatory Cytokines: Serum levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[2][3]

4. Histopathological Analysis

Paw tissues are collected, fixed in formalin, decalcified, and embedded in paraffin. Sections are then stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

Mechanism of Action: Signaling Pathways and Molecular Targets

This compound exerts its therapeutic effects by modulating several key signaling pathways and molecular targets involved in uric acid metabolism and inflammation.

1. Inhibition of Xanthine Oxidase

Luteolin (B72000), the aglycone of this compound, is a competitive inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine (B114508) to xanthine and then to uric acid.[5][6][7] By inhibiting XO, this compound directly reduces the production of uric acid.

Xanthine_Oxidase_Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO Uric_Acid Uric Acid Xanthine->Uric_Acid XO XO Xanthine Oxidase (XO) Luteolin This compound (Luteolin) Luteolin->XO Inhibits

Caption: Inhibition of Xanthine Oxidase by this compound.

2. Modulation of Renal Urate Transporters

This compound has been shown to downregulate the expression of mouse urate transporter 1 (mURAT1) in the kidneys.[2][3] mURAT1 is a key protein responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream. By reducing mURAT1 expression, this compound promotes the excretion of uric acid.

Urate_Transporter_Modulation cluster_renal_tubule Renal Tubule Cell mURAT1 mURAT1 Transporter Uric_Acid_Blood Uric Acid in Bloodstream mURAT1->Uric_Acid_Blood Uric_Acid_Lumen Uric Acid in Renal Tubule Lumen Uric_Acid_Lumen->mURAT1 Reabsorption Luteolin This compound Luteolin->mURAT1 Downregulates

Caption: Modulation of Renal Urate Transporter mURAT1.

3. Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[8] In gouty arthritis, MSU crystals activate TLR4, leading to a downstream signaling cascade that results in the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. This compound can inhibit this pathway, thereby reducing inflammation.[8]

Anti_inflammatory_Pathway MSU MSU Crystals TLR4 TLR4 MSU->TLR4 Activates MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Upregulates Inflammation Inflammation Cytokines->Inflammation Luteolin This compound Luteolin->TLR4 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in animal models of hyperuricemia and gout.

Experimental_Workflow Animal_Acclimatization Animal Acclimatization (Male Kunming Mice) Grouping Random Grouping (Normal, Model, Positive Control, Treatment) Animal_Acclimatization->Grouping Treatment Daily Oral Administration (this compound or Vehicle) Grouping->Treatment Model_Induction Model Induction (Potassium Oxonate for Hyperuricemia or MSU Injection for Gout) Treatment->Model_Induction Sample_Collection Sample Collection (Blood, Liver, Paw Tissue) Model_Induction->Sample_Collection Analysis Biochemical & Histopathological Analysis (Uric Acid, XO, Cytokines, H&E Staining) Sample_Collection->Analysis Data_Analysis Statistical Data Analysis Analysis->Data_Analysis

Caption: Experimental Workflow for Preclinical Evaluation.

Conclusion and Future Directions

The preclinical data from animal models strongly support the therapeutic potential of this compound for the management of hyperuricemia and gout. Its multifaceted mechanism of action, encompassing the inhibition of uric acid synthesis, enhancement of uric acid excretion, and suppression of inflammatory responses, makes it a compelling candidate for further drug development.[1][2][3] Future research should focus on pharmacokinetic and toxicological studies to establish its safety profile and bioavailability. Furthermore, clinical trials in human subjects are warranted to translate these promising preclinical findings into effective therapies for patients suffering from hyperuricemia and gout.

References

Methodological & Application

Application Notes and Protocols: Luteolin-4'-O-glucoside Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a prominent flavonoid glycoside, is a derivative of luteolin (B72000) and is widely distributed throughout the plant kingdom.[1] This compound is of significant interest to the pharmaceutical and nutraceutical industries due to its potential biological activities, which include anti-inflammatory, antioxidant, and anticancer properties.[1] Accurate and efficient extraction of this compound from plant matrices is a critical first step for research, quality control of herbal products, and the development of new therapeutics.

This document provides detailed protocols for the extraction of this compound from plant materials, with a focus on modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), as well as conventional methods. It also includes protocols for the subsequent purification and quantification of the target compound.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield of this compound, extraction time, and solvent consumption. The following table summarizes a comparison of common extraction techniques for flavonoids, including luteolin and its glycosides.

Extraction MethodTypical SolventsAdvantagesDisadvantagesCitations
Maceration Methanol (B129727), Ethanol (B145695)Simple, low costTime-consuming, lower efficiency[2][3]
Soxhlet Extraction Methanol, EthanolMore efficient than macerationTime-consuming, potential for thermal degradation of compounds[2][3]
Ultrasound-Assisted Extraction (UAE) Ethanol/Water mixturesReduced extraction time and solvent consumption, improved yieldEquipment cost, potential for radical formation at high power[2][3]
Microwave-Assisted Extraction (MAE) Ethanol/Water mixturesVery fast, reduced solvent use, high efficiencyPotential for localized overheating, safety concerns with flammable solvents[2][3]
Reflux Extraction Methanol/hydrochloric acidHigh solvent efficiency, suitable for some compoundsRequires higher temperatures, potential for degradation of heat-sensitive compounds[4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a synthesized methodology based on established techniques for flavonoid glycoside extraction, particularly from plant leaves.[5]

Objective: To extract crude phenolic compounds, including this compound, from a plant matrix using ultrasonication.

Materials and Reagents:

  • Dried and powdered plant material (e.g., olive leaves)

  • 70% (v/v) aqueous ethanol

  • Ultrasonic bath

  • Whatman No. 1 filter paper or equivalent

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, powdered plant material.

  • Suspend the powder in 1 L of 70% (v/v) aqueous ethanol in a suitable beaker.

  • Place the beaker in an ultrasonic bath.

  • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at a controlled temperature of 40°C.[5]

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Repeat the extraction process on the residue twice more to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the crude extract to dryness under reduced pressure using a rotary evaporator.

Protocol 2: Purification of this compound using Liquid-Liquid Extraction and Chromatography

This protocol outlines the steps for the enrichment and purification of this compound from the crude extract.

Part A: Liquid-Liquid Extraction for Fractionation

Objective: To enrich the flavonoid glycoside fraction by removing non-polar compounds.

Procedure:

  • Dissolve the dried crude extract from Protocol 1 in 500 mL of distilled water.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the solution successively with n-hexane (3 x 500 mL) to remove lipids and other non-polar compounds. Discard the n-hexane fractions.[5]

  • Subsequently, extract the remaining aqueous layer with ethyl acetate (B1210297) (3 x 500 mL).[5]

  • Combine the ethyl acetate fractions, which will be enriched in flavonoid glycosides, and concentrate to dryness under reduced pressure.

Part B: Macroporous Resin Chromatography

Objective: To further purify this compound from the enriched fraction.

Procedure:

  • Resin Pre-treatment: Soak a macroporous resin (e.g., HPD-100) in ethanol for 24 hours to activate it. Wash the resin thoroughly with deionized water until no ethanol is detected. Pack the activated resin into a glass column.[2]

  • Sample Loading: Dissolve the dried ethyl acetate fraction in a small volume of deionized water. Load the sample onto the prepared resin column.

  • Elution: Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 40%, 60%, 80% ethanol).[2] Flavonoid glycosides like this compound are typically eluted at intermediate ethanol concentrations (e.g., 40-60%).[2]

  • Collect the fractions and monitor for the presence of the target compound using thin-layer chromatography (TLC) or HPLC.

  • Combine the fractions containing this compound and concentrate to dryness.

Part C: Preparative High-Performance Liquid Chromatography (HPLC)

Objective: To obtain highly pure this compound.

Procedure:

  • Reconstitute the semi-purified fraction in a suitable mobile phase.

  • Inject the solution onto a preparative C18 HPLC column (e.g., 250 mm x 20 mm, 10 µm particle size).[5]

  • Elute with a gradient mobile phase of acetonitrile (B52724) and water (typically with 0.1% formic acid). A common starting condition is 15% acetonitrile, increasing to 30% over 40 minutes.[5]

  • Monitor the elution at a wavelength of 350 nm.[5]

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain the pure compound.

Protocol 3: Quantification of this compound by HPLC-UV

Objective: To determine the concentration of this compound in an extract.

Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • HPLC-grade methanol and water

  • Formic acid

  • 0.22 µm syringe filters

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From the stock solution, prepare a series of working solutions of known concentrations to construct a calibration curve.[1]

  • Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase, vortex, and filter through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 350 nm.[6]

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant materials.

Extraction_Workflow PlantMaterial Plant Material (Dried, Powdered) Extraction Ultrasound-Assisted Extraction (70% Ethanol) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Concentration (Rotary Evaporation) Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract LiquidLiquid Liquid-Liquid Extraction (n-Hexane & Ethyl Acetate) CrudeExtract->LiquidLiquid EnrichedFraction Enriched Fraction (Ethyl Acetate) LiquidLiquid->EnrichedFraction Chromatography Macroporous Resin Chromatography EnrichedFraction->Chromatography SemiPure Semi-Purified Fraction Chromatography->SemiPure PrepHPLC Preparative HPLC SemiPure->PrepHPLC PureCompound Pure this compound PrepHPLC->PureCompound Analysis Analysis (HPLC-UV, LC-MS) PureCompound->Analysis

Caption: General workflow for this compound extraction and purification.

References

Application Notes: Purification of Luteolin-4'-O-glucoside Using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luteolin-4'-O-glucoside is a naturally occurring flavonoid glycoside, a derivative of luteolin (B72000), found in a variety of plants, with olive leaves (Olea europaea) being a particularly abundant source.[1][2] This compound has garnered significant scientific interest due to its potential pharmacological properties, including antioxidant and anti-inflammatory effects.[1][3] For researchers in natural product chemistry, pharmacology, and drug development, obtaining high-purity this compound is essential for accurate in vitro and in vivo studies, method validation, and quality control.[3]

This document provides detailed protocols for a multi-step purification strategy for this compound from plant material, primarily focusing on the application of various column chromatography techniques. The workflow progresses from initial extraction and enrichment to final polishing using high-performance liquid chromatography (HPLC).

Overall Purification Strategy

The purification of this compound is typically a multi-step process designed to systematically remove impurities with different physicochemical properties. The general workflow involves an initial extraction from the plant matrix, followed by a fractionation step to enrich the target compound class. Subsequently, a series of column chromatography steps are employed, starting with high-capacity, lower-resolution techniques for bulk separation, and concluding with a high-resolution technique for final polishing.

G cluster_0 Phase 1: Extraction & Enrichment cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Final Product Plant Plant Material (e.g., Olive Leaves) Extract Crude Extract Plant->Extract Ultrasound-Assisted Extraction Fraction Enriched Flavonoid Fraction Extract->Fraction Liquid-Liquid Fractionation CC Initial Column Chromatography (e.g., Sephadex LH-20 or Macroporous Resin) Fraction->CC Separation by Polarity/Size HPLC Preparative RP-HPLC CC->HPLC High-Resolution Polishing Pure Pure this compound HPLC->Pure Fraction Collection & Lyophilization

Caption: General workflow for the isolation and purification of this compound.[1]

Detailed Experimental Protocols

Extraction: Ultrasound-Assisted Extraction (UAE)

This initial step aims to efficiently extract a broad range of phenolic compounds, including this compound, from the plant matrix.[1] UAE is often preferred as it can enhance extraction yield while reducing time and energy consumption.[4][5]

  • Materials:

    • Dried, powdered plant material (e.g., 100 g of olive leaves).

    • 70-80% aqueous ethanol (B145695) (v/v) (1 L).[1][4]

    • Ultrasonic bath (e.g., 40 kHz, 300 W).[1]

    • Whatman No. 1 filter paper or equivalent.

    • Rotary evaporator.

  • Protocol:

    • Suspend the powdered plant material in 1 L of 70% aqueous ethanol.

    • Place the suspension in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-70°C).[1][4]

    • Filter the mixture to separate the extract from the solid plant residue.

    • Repeat the extraction process on the residue at least twice more to ensure exhaustive extraction.

    • Combine all filtrates and concentrate the solution under reduced pressure using a rotary evaporator at ≤ 45°C to obtain the crude extract.[1]

Fractionation: Liquid-Liquid Extraction

This step partitions the crude extract to enrich the fraction containing moderately polar flavonoid glycosides and remove highly non-polar compounds like lipids and pigments.[1][4]

  • Materials:

    • Crude extract from Step 1.

    • Distilled water (500 mL).

    • n-hexane (1.5 L).

    • Ethyl acetate (B1210297) (1.5 L).

    • Separatory funnel.

  • Protocol:

    • Dissolve the crude extract in 500 mL of distilled water and transfer to a large separatory funnel.

    • Perform liquid-liquid extraction successively with n-hexane (3 x 500 mL) to remove non-polar compounds. Discard the n-hexane layers.

    • Subsequently, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). The flavonoid glycosides will partition into the ethyl acetate phase.[1]

    • Combine the ethyl acetate fractions and concentrate to dryness under reduced pressure. This yields the enriched flavonoid fraction.

Initial Column Chromatography

The enriched fraction is further purified using medium-pressure column chromatography. Two common and effective methods are presented below.

This technique separates compounds based on a combination of molecular size and polarity. It is highly effective for purifying flavonoids from plant extracts.[1][6]

  • Materials:

    • Enriched flavonoid fraction.

    • Sephadex LH-20 resin.

    • Chromatography column (e.g., 5 cm diameter x 50 cm length).

    • Methanol (B129727) and deionized water.

  • Protocol:

    • Prepare a Sephadex LH-20 column and equilibrate it thoroughly with methanol.[1]

    • Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.

    • Carefully load the sample onto the top of the column.

    • Elute the column with a suitable mobile phase. A common approach is to start with 100% methanol or use a gradient of methanol in water (e.g., starting with 20% methanol and gradually increasing to 100%).[1]

    • Collect fractions of a defined volume (e.g., 20 mL).

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Pool the fractions containing the compound of interest.[1]

    • Concentrate the pooled fractions to dryness.

This method is widely used for the enrichment and preliminary purification of flavonoids due to its high adsorption capacity and cost-effectiveness.[4]

  • Materials:

    • Enriched flavonoid fraction.

    • Macroporous resin (e.g., HPD-100, AB-8).[4]

    • Chromatography column.

    • Ethanol and deionized water.

  • Protocol:

    • Activate the resin by soaking it in ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol remains. Pack the resin into the column.[4]

    • Dissolve the crude extract in the initial mobile phase (e.g., deionized water).

    • Load the sample onto the equilibrated column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise or linear gradient of increasing ethanol concentration (e.g., 40%, 60%, 80% ethanol). Flavonoid glycosides typically elute at intermediate ethanol concentrations (e.g., 40-60%).[4]

    • Monitor fractions by TLC, and pool those containing this compound.

    • Concentrate the pooled fractions to dryness.

Final Purification: Preparative Reversed-Phase HPLC (RP-HPLC)

Preparative HPLC is the final "polishing" step to achieve high purity (>98%).[1][7] It separates compounds based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[8]

  • Materials:

    • Partially purified fraction from Step 3.

    • HPLC-grade methanol or acetonitrile.

    • HPLC-grade water.

    • Formic acid (or other suitable acid modifier).

    • Preparative C18 HPLC column (e.g., 250 mm x 21.2 mm, 10 µm particle size).[7]

    • HPLC system with a fraction collector and UV detector.

  • Protocol:

    • Reconstitute the partially purified fraction in a small volume of the initial mobile phase.

    • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[7]

    • Set up the preparative HPLC system with appropriate conditions (see Table 2 for an example).

    • Inject the sample onto the column.

    • Monitor the elution profile at a suitable wavelength (e.g., 350 nm) and collect the peak corresponding to this compound.[1][7]

    • Combine the collected fractions containing the pure compound.

    • Lyophilize or evaporate the solvent to obtain the final pure this compound as a solid.[1]

Data Presentation

Table 1: Summary of Column Chromatography Techniques and Parameters
Technique Stationary Phase Typical Mobile Phase Separation Principle Purpose in Workflow
Macroporous Resin Non-polar adsorbent resin (e.g., HPD-100, AB-8)[4]Stepwise gradient of Ethanol in Water (e.g., 0% -> 80%)[4]Adsorption/Desorption based on polarityInitial cleanup and enrichment of total flavonoids from crude extract.[4]
Sephadex LH-20 Hydroxypropylated dextran (B179266) gelMethanol or Methanol/Water mixtures[1][6]Size exclusion and partition chromatography (polarity)Separation of flavonoid glycosides from other compounds in the enriched fraction.[1]
Preparative RP-HPLC C18-bonded silicaGradient of Acetonitrile/Methanol and Water (with 0.1% Formic Acid)[1][7]Reversed-phase partitioning based on hydrophobicityFinal "polishing" step to achieve high purity of the target compound.[1][9]
Table 2: Example Preparative HPLC Method Parameters
Parameter Condition Reference
Column Preparative C18 (e.g., 250 x 21.2 mm, 10 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid[1][7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[1][7]
Gradient Program Example: 15% B to 30% B over 40 minutes[1]
Flow Rate 5 - 10 mL/min (dependent on column size)[7]
Detection Wavelength 350 nm[1][7]
Column Temperature 30 - 40 °C[3]
Injection Volume Dependent on sample concentration and column capacity

Purity Confirmation

The identity and purity of the final isolated compound should be rigorously confirmed using a combination of analytical techniques:[1]

  • Analytical HPLC: To assess purity, which should appear as a single, sharp peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation.

Logical Workflow Visualization

The use of multiple, orthogonal chromatography techniques is crucial for purifying a single compound from a complex natural extract. The strategy moves from high-capacity, low-resolution methods suitable for crude extracts to low-capacity, high-resolution methods for final polishing.

G cluster_0 Purification Stage node_extract Crude Extract High Complexity Low Purity stage1 Initial Chromatography (High Capacity, Low Resolution) node_extract->stage1 node_cc Post-Sephadex/Resin Fraction Medium Complexity Medium Purity stage2 Preparative HPLC (Low Capacity, High Resolution) node_cc->stage2 node_hplc Final Isolate Low Complexity High Purity stage1->node_cc stage2->node_hplc

Caption: Logic of multi-step chromatography for natural product purification.

References

Application Note: HPLC Method for the Quantification of Luteolin-4'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, is a derivative of luteolin (B72000) and is found in various plants.[1][2] This compound is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][3] Accurate and reliable quantification of this compound in plant extracts, dietary supplements, and biological matrices is crucial for quality control, pharmacokinetic studies, and research into its therapeutic potential.[1][4] High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.[2][3] This document provides a detailed protocol and application notes for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocols

Materials and Reagents
  • Standards: this compound analytical standard (≥98% purity)[1]

  • Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Ultrapure Water (Type I)[1]

  • Additives: Formic acid or Acetic acid (LC-MS or HPLC grade)[1]

  • Gases: High-purity nitrogen for the mass spectrometer (if using LC-MS/MS)[1]

  • Filters: 0.22 µm or 0.45 µm syringe filters (PTFE, nylon, or other compatible material)[1][5]

Standard Solution Preparation

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.[4]

  • Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.[4]

    • Transfer the standard to a 10 mL volumetric flask.[4]

    • Add a small amount of HPLC-grade methanol or DMSO to dissolve the standard completely. Sonication may be used to aid dissolution.[4]

    • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.[4]

    • Stopper the flask and invert it several times to ensure homogeneity.[4]

  • Working Solutions:

    • Prepare a series of working solutions by serially diluting the stock solution with the mobile phase or a suitable solvent to the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[4]

Sample Preparation (General Protocol for Plant Material)

Ultrasonic-assisted extraction is an effective method for improving the yield of this compound.[1]

  • Homogenization: Weigh 1.0 g of dried, powdered plant material into a centrifuge tube.[1]

  • Extraction: Add 10 mL of 80% methanol. Vortex for 1 minute to ensure thorough mixing.[1]

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature.[1]

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 15 minutes.[1]

  • Collection: Carefully transfer the supernatant to a clean tube.[1]

  • Re-extraction (Optional): For exhaustive extraction, repeat the process on the remaining pellet and combine the supernatants.[1]

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

HPLC Method

This protocol provides a general HPLC-UV method that can be adapted for the quantification of this compound.

  • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.[4]

  • Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile (A) and Water with 0.1% Formic Acid (B)
Flow Rate Typically 0.8-1.0 mL/min
Column Temperature 30°C[1]
Detection Wavelength ~350 nm[6][7]
Injection Volume 10-20 µL
Method Validation

The analytical method should be validated according to ICH guidelines to ensure reliability.[8] Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria/Values
Linearity (r²) ≥ 0.995 over a defined concentration range (e.g., 1-500 µg/mL)[8]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.[8] Varies by instrument, but can be in the ng/mL range.[7]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.[8] Varies by instrument, can be in the ng/mL to low µg/mL range.[7]
Precision (%RSD) Intra-day and inter-day precision should be < 2%.[8]
Accuracy (% Recovery) Typically between 98-102%.[7][8]
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.[6]

For trace-level analysis in complex matrices like plasma, an LC-MS/MS method is recommended for higher sensitivity and selectivity.[4]

Data Presentation

The following tables summarize representative validation parameters for the analysis of luteolin and its glycosides using chromatographic methods. These values can serve as a benchmark for method development and validation.

Table 1: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2
Theoretical Plates > 2000
%RSD of Peak Area < 2% (for replicate injections)

Table 2: Method Validation Summary

ParameterExample Value Range
Linear Range (µg/mL) 0.5 - 500[8]
Correlation Coefficient (r²) > 0.999[6]
LOD (µg/mL) 0.0015 - 0.19[7]
LOQ (µg/mL) 0.0051 - 0.58[7]
Precision (%RSD) < 1.5%[7]
Accuracy (% Recovery) 98.1% - 110.1%[7]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Analysis HPLC Separation (C18 Column, Gradient Elution) Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation (Extraction, Centrifugation, Filtration) Sample_Prep->HPLC_Analysis Detection UV Detection (~350 nm) HPLC_Analysis->Detection Peak_Integration Peak Integration & Identification (Based on Retention Time) Detection->Peak_Integration Quantification Quantification (Using Calibration Curve) Peak_Integration->Quantification G Luteolin Luteolin / this compound IKK IKK Luteolin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits Inflammatory_Genes Inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->Inflammatory_Genes Promotes Transcription

References

Application Notes and Protocols for Luteolin-4'-O-glucoside as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, is a derivative of luteolin (B72000) and is widely distributed throughout the plant kingdom.[1] This compound, and its aglycone luteolin, are of significant interest in pharmaceutical and nutraceutical research due to their potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] For accurate and reproducible studies, a well-characterized analytical standard is essential. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in research and quality control.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is critical for its proper handling, storage, and use in the development of analytical methods.

PropertyValueReference
Chemical Name 5,7-dihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one[1]
Synonyms Juncein[1]
Molecular Formula C₂₁H₂₀O₁₁[1]
Molecular Weight 448.38 g/mol [1]
CAS Number 6920-38-3[1]
Appearance Typically a yellow powder[1]
Melting Point ~210°C (decomposition)[1][2][3]
Solubility Soluble in DMSO and methanol (B129727); poorly soluble in water.[1]

Applications in Analytical Chemistry

This compound as an analytical standard is primarily utilized for:

  • Identification and Quantification: Used in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify its presence in various samples, including plant extracts, dietary supplements, and biological matrices.[1]

  • Method Validation: Serves as a reference material for validating analytical methods, which includes determining linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

  • Pharmacokinetic Studies: Essential for developing analytical methods to determine the concentration of this compound and its metabolites in biological fluids, which is crucial for studying its absorption, distribution, metabolism, and excretion (ADME).[1]

Experimental Protocols

Accurate preparation of standard solutions is fundamental for reliable quantitative analysis.

Preparation of Standard Solutions

Protocol: Stock Solution (e.g., 1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound analytical standard.

  • Transfer the weighed standard to a 10 mL volumetric flask.

  • Add a small amount of methanol or DMSO to completely dissolve the standard. Sonication can be used to facilitate dissolution.

  • Once dissolved, bring the volume up to the 10 mL mark with the same solvent.

  • Store the stock solution at 2-8°C, protected from light.

Protocol: Working Solutions

  • Prepare a series of working solutions by diluting the stock solution with the mobile phase to be used in the analysis.

  • The concentration range for the calibration curve should be selected based on the expected concentration of the analyte in the samples.

HPLC-UV Method for Quantification

This protocol provides a general HPLC-UV method that can be adapted for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[1]

  • Detection Wavelength: Typically around 350 nm for flavonoids.[4]

Gradient Elution Profile:

Time (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
09010
205050
251090
301090
319010
359010

This is an exemplary gradient and may require optimization.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample Extraction HPLC HPLC-UV/PDA System Sample->HPLC Standard Standard Solution Preparation Standard->HPLC Data Data Acquisition HPLC->Data CalCurve Calibration Curve Generation Data->CalCurve Quant Quantification of This compound CalCurve->Quant

Caption: A typical workflow for the quantitative analysis of this compound using HPLC.

LC-MS/MS Method for High-Sensitivity Quantification

For trace-level analysis in complex matrices such as plasma, an LC-MS/MS method is recommended.[1]

Instrumentation and Conditions:

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[1][5]

  • Column: A C18 or similar reversed-phase column.[1]

  • Mobile Phase: Solvents compatible with mass spectrometry, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[5]

  • Ionization Mode: ESI in negative mode is often effective for flavonoids.[1]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[5]

Example LC-MS/MS Parameters:

AnalytePrecursor Ion [M-H]⁻ (m/z)Product Ion (m/z)
This compound447.1285.1 (aglycone fragment)

Precursor and product ions need to be optimized by direct infusion of the standard.[1]

Workflow for LC-MS/MS Analysis:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Analysis Extraction Extraction from Matrix (e.g., Plasma) Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup LC LC Separation Cleanup->LC MS Tandem MS (MRM Mode) LC->MS PeakInt Peak Integration MS->PeakInt Quant Concentration Calculation PeakInt->Quant

Caption: Workflow for high-sensitivity quantification of this compound by LC-MS/MS.

Method Validation Parameters

The following table summarizes representative validation parameters for the analysis of luteolin and its glycosides using chromatographic methods. These values can serve as a benchmark for method development and validation using this compound.

ParameterLuteolinReference
Linearity Range (µg/mL) 0.01 - 1.0
Limit of Detection (LOD) (µg/mL) 0.0015
Limit of Quantification (LOQ) (µg/mL) 0.0051
Recovery (%) 98.1 - 110.1
Intra-day Precision (RSD %) < 1.04
Inter-day Precision (RSD %) < 1.2

Biological Activity and Signaling Pathways

This compound and its aglycone, luteolin, exhibit various biological activities, with their anti-inflammatory effects being of particular interest.[1] They modulate key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]

MAPK Signaling Pathway Modulation:

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Pathway cluster_transcription Transcription Factor Activation cluster_response Inflammatory Response LPS LPS MAPKKK MAPKKK LPS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Luteolin This compound / Luteolin Luteolin->MAPK Inhibition

Caption: Modulation of the MAPK signaling pathway by Luteolin/Luteolin-4'-O-glucoside.

Conclusion

This compound is an invaluable analytical standard for researchers in natural product chemistry, pharmacology, and drug development.[1] Its use ensures the accuracy and reliability of analytical data, which is crucial for the quality control of herbal products and for advancing our understanding of its therapeutic potential. The protocols and data presented in these application notes provide a solid foundation for the effective utilization of this compound in a research laboratory setting.

References

Application Notes and Protocols for Luteolin-4'-O-glucoside in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro cell culture experiments. These guidelines are intended to assist researchers in pharmacology, drug discovery, and related fields in designing and executing robust and reproducible studies to evaluate the biological effects of this promising compound.

This compound exerts its biological effects by modulating key cellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are critically involved in inflammation, cell proliferation, and apoptosis.[2][3] The addition of a glucose moiety to the luteolin (B72000) aglycone can influence its solubility, bioavailability, and specific biological activities.[3][5]

Data Presentation: Quantitative Summary of In Vitro Activities

The following tables summarize the quantitative data on the biological activities of this compound and its aglycone, luteolin, from various in vitro studies.

Table 1: Anti-inflammatory Activity

CompoundAssayCell LineIC50 Value (µM)Reference
This compoundIL-5 Bioactivity Inhibition-3.7[6][7]
This compoundNitric Oxide (NO) ProductionRAW 264.722.7[1]
This compoundProstaglandin E2 (PGE2) ProductionRAW 264.715.0[1]
LuteolinNitric Oxide (NO) InhibitionRAW 264.713.9[5]
LuteolinProstaglandin E2 (PGE2) InhibitionRAW 264.77.4[5]

Table 2: Antioxidant Activity

CompoundAssayIC50 Value (µM)Reference
This compoundDPPH Radical Scavenging> 100[3]
LuteolinDPPH Radical Scavenging20.2[3][5]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2[3][5]
LuteolinABTS Radical Scavenging17.3 ± 0.82[3]

Table 3: Cytotoxic Activity

CompoundCell LineAssayIC50 Value (µM)Reference
This compoundNCI-H929, U266, OPM2 (Multiple Myeloma)CytotoxicityActive[1][7]
Luteolin786-O (Renal Cell Carcinoma)MTS Assay~64 (24h), ~45 (48h)[8]
LuteolinHGC-27 (Gastric Cancer)CCK-8 Assay~60 (48h)[9]
LuteolinMFC (Gastric Cancer)CCK-8 Assay~40 (48h)[9]
LuteolinMES-SA-Dx5 (Sarcoma)MTT Assay20 ± 5[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cell lines.[1]

Materials:

  • Target cancer cell lines (e.g., NCI-H929, U266, OPM2)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Add the different concentrations of the compound to the wells. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for the specified time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the half-maximal inhibitory concentration (IC50) from the dose-response curve.[1]

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This protocol measures the inhibitory effect of this compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).[1][2]

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent system

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[2]

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.[2]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.[2] Include a vehicle control (no LPS, no compound) and a positive control (LPS only).[2]

  • NO Measurement: Collect 50 µL of the cell culture supernatant from each well.[2]

  • Griess Reaction: Add the components of the Griess Reagent system to the supernatant according to the manufacturer's protocol. This typically involves the sequential addition of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[3]

  • Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production and determine the IC50 value.[3]

Antioxidant Assay: DPPH Radical Scavenging

This assay assesses the free radical scavenging activity of this compound.[3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in methanol.

  • Reaction Mixture: Add the this compound solutions to the wells of a 96-well plate. Add the DPPH solution to each well to initiate the reaction.

  • Incubation: Incubate the plate in the dark at 37°C for 30 minutes.[3]

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways involved in inflammation and cell survival.[3]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Luteolin This compound Luteolin->IKK IkappaB IκBα IKK->IkappaB phosphorylates IKK->IkappaB NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB inhibits IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocation NFkappaB_nuc NF-κB DNA DNA NFkappaB_nuc->DNA Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Inflammation Inflammation Genes->Inflammation G cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Luteolin This compound MAPKK MAPKK Luteolin->MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus Nucleus AP1->Nucleus translocation AP1_nuc AP-1 DNA DNA AP1_nuc->DNA Genes Pro-inflammatory Genes DNA->Genes Inflammation Inflammation Genes->Inflammation G start Start cell_culture Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with This compound cell_culture->treatment stimulation Stimulation (e.g., LPS) treatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysate Prepare Cell Lysate stimulation->cell_lysate no_assay NO Assay (Griess Reagent) supernatant->no_assay cytokine_assay Cytokine Assay (ELISA) supernatant->cytokine_assay western_blot Western Blot (NF-κB, MAPK proteins) cell_lysate->western_blot end End no_assay->end cytokine_assay->end western_blot->end

References

Troubleshooting & Optimization

Technical Support Center: Addressing Poor Aqueous Solubility of Luteolin-4'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Luteolin-4'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: While a precise experimental value for the aqueous solubility of this compound is not consistently reported in the literature, it is generally considered to be low[1][2]. Although flavonoid glycosides are often more water-soluble than their aglycone counterparts, the solubility of a related isomer, luteolin-7-o-glucoside, is reported to be very low at 0.0012 mg/mL[1][3][4]. This is even lower than its aglycone, luteolin (B72000) (0.0064 mg/mL)[1][3][4]. Therefore, researchers should anticipate that this compound will also exhibit poor aqueous solubility and should determine the baseline solubility in their specific experimental medium[1].

Q2: Why is my this compound poorly soluble in water, despite being a glycoside?

A2: Several factors contribute to the lower-than-expected solubility of flavonoid glycosides like this compound:

  • Molecular Structure: The overall planarity and crystalline structure of the molecule can hinder its interaction with water molecules, even with the hydrophilic sugar group present[1].

  • Intermolecular Forces: Strong intermolecular hydrogen bonds between the flavonoid glycoside molecules in their solid state can make it energetically unfavorable for them to dissolve in water[1].

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a different solubility profile[1].

Q3: What are the primary methods to improve the aqueous solubility of this compound?

A3: Several effective techniques can be employed to enhance the solubility of this compound:

  • Use of Co-solvents: Adding water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG) to aqueous solutions can significantly improve solubility[1][5][6][7]. DMSO, in particular, has been shown to greatly promote the solubility of luteolin and its glycosides[5][7][8].

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic part of the this compound molecule within the cavity of a cyclodextrin (like HP-β-CD) can dramatically increase its apparent water solubility[1][6][9].

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix (such as PVP or PEG) at a molecular level improves its wettability and dissolution rate[1][9][10].

  • Nanoformulations: Encapsulating the compound in nanocarriers like nanoemulsions, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs) can enhance solubility and protect it from degradation[9][11].

  • Chemical Derivatization: Further modification, such as succinylation of the glucoside moiety, has been shown to dramatically increase water solubility[7].

Q4: How should I prepare and store stock solutions of this compound?

A4: Due to its poor water solubility, stock solutions should be prepared in an organic solvent like DMSO or methanol[2][12]. Sonication can help aid dissolution[2][12]. For storage, DMSO solutions should be kept at -20°C for short-term (up to one month) and -80°C for long-term (up to six months)[12]. It is critical to avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh before use as flavonoids can be unstable in aqueous environments, particularly at neutral to alkaline pH[12].

Q5: What are the potential degradation products of this compound?

A5: Under hydrolytic conditions (acidic or basic), the primary degradation pathway is the cleavage of the O-glycosidic bond, which yields the aglycone, luteolin, and a glucose molecule[12]. Luteolin itself can undergo further degradation under oxidative, photolytic, and alkaline conditions[12].

Data Presentation

Table 1: Solubility of Luteolin and Related Compounds

CompoundSolventSolubility (mg/mL)Reference
LuteolinWater0.0064[1][3][4]
Luteolin-7-O-glucoside (Luteoloside)Water0.0012[1][3][4]
Luteolin-7-O-β-(6″-O-succinyl)-d-glucosideWater (30°C)14.6782[3][4]
LuteolinDMSO0.31 ± 0.08[12][13]
LuteolinEthanol~5[14]
LuteolinDMSO~10[14]
LuteolinDimethyl formamide (B127407) (DMF)~20[14]

Table 2: Comparison of Solubility Enhancement Methods

MethodPrincipleAdvantagesDisadvantages
Co-solvents Increases solubility by reducing the polarity of the aqueous medium.Simple to implement, effective for initial experiments.May introduce toxicity or unwanted effects in biological assays.
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a hydrophilic shell.Significant solubility increase, low toxicity (especially with derivatives like HP-β-CD).Requires optimization of stoichiometry and complexation method.
Solid Dispersion Disperses the drug in a hydrophilic polymer matrix in an amorphous state.Enhances dissolution rate and bioavailability.Potential for recrystallization during storage; requires specific equipment.
Nanoformulations Encapsulates the drug in nanocarriers, increasing surface area and solubility.Improves solubility and bioavailability, offers potential for targeted delivery.More complex preparation and characterization required.

Troubleshooting Guides

Problem 1: Low yield or inefficient formation of cyclodextrin inclusion complexes.

Possible CauseTroubleshooting Step
Incorrect Cyclodextrin Type The size of the cyclodextrin cavity must be appropriate for the this compound molecule. For flavonoids, β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used[1]. Experiment with different types to find the optimal fit[1].
Suboptimal Stoichiometry The molar ratio of the drug to cyclodextrin affects complexation efficiency. A 1:1 stoichiometry is common but should be experimentally determined using a phase-solubility study[1][15].
Inefficient Complexation Method The preparation method (e.g., co-precipitation, kneading, freeze-drying) impacts complex formation. Freeze-drying is often highly effective for creating stable, amorphous complexes[1].
Inadequate Mixing or Reaction Time Ensure thorough and constant mixing. Allow sufficient time (e.g., 24-48 hours) for the complex to form[1]. Sonication can also be used to facilitate the process[1].

Problem 2: Recrystallization or instability of solid dispersion formulation.

Possible CauseTroubleshooting Step
Incompatible Polymer The chosen polymer (e.g., PVP, PEG) may not have good miscibility with the drug. Screen different types and molecular weights of polymers.
Inappropriate Drug-to-Polymer Ratio If the drug loading is too high, it can lead to phase separation and recrystallization. Prepare solid dispersions with different drug-to-polymer ratios (e.g., 1:2, 1:4) to find the optimal loading[1].
Inappropriate Solvent System The solvent used in the solvent evaporation method must effectively dissolve both the drug and the polymer[1].
Hygroscopicity Absorption of moisture from the environment can induce recrystallization. Store the final solid dispersion product in a desiccator or under controlled humidity conditions[1].

Experimental Protocols

Protocol 1: Preparation of this compound-HP-β-CD Inclusion Complex

Objective: To prepare a solid inclusion complex of this compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility[1].

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Methodology:

  • Determine Stoichiometry: Perform a phase-solubility study to find the optimal molar ratio of this compound to HP-β-CD (typically 1:1)[1].

  • Dissolve HP-β-CD: Dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring to obtain a clear solution[1].

  • Dissolve this compound: In a separate container, dissolve the this compound in a minimal amount of a suitable solvent (e.g., ethanol) if it is not directly soluble in the HP-β-CD solution[1].

  • Complexation: Slowly add the this compound solution to the aqueous HP-β-CD solution under constant, vigorous stirring[1].

  • Equilibration: Seal the container and stir the mixture at room temperature for 24-48 hours to allow for the complete formation of the inclusion complex[1].

  • Freezing: Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid[1].

  • Lyophilization: Transfer the frozen sample to a freeze-dryer and lyophilize under vacuum until a dry, fine powder is obtained[1].

  • Characterization: Characterize the powder using FT-IR, DSC, and XRD to confirm complex formation and compare its aqueous solubility to that of the free compound[1].

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer matrix to improve its dissolution rate[1][10].

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • A common solvent that dissolves both drug and polymer (e.g., ethanol, methanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Select Drug-to-Polymer Ratio: Choose the desired weight ratio of this compound to the polymer (e.g., 1:2, 1:4)[1].

  • Dissolution: Dissolve both the this compound and the polymer in the chosen solvent in a round-bottom flask. Ensure complete dissolution[1].

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to form a thin film[1].

  • Drying: Dry the resulting solid film in a vacuum oven at a suitable temperature to remove any residual solvent[1].

  • Pulverization: Scrape the dried film and pulverize it using a mortar and pestle[1].

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size[1].

  • Characterization: Analyze the solid dispersion using DSC and XRD to confirm the amorphous state of the drug. Perform an in vitro dissolution study to compare its dissolution profile with that of the pure compound[1].

Visualizations

G cluster_start Initial Observation cluster_methods Select Solubility Enhancement Strategy cluster_protocols Experimental Execution cluster_validation Validation & Analysis cluster_end Outcome start Poor dissolution of This compound in aqueous buffer cosolvent Use of Co-solvents (e.g., DMSO, Ethanol) start->cosolvent Choose method based on application & resources cyclodextrin Cyclodextrin Complexation start->cyclodextrin Choose method based on application & resources solid_dispersion Solid Dispersion (e.g., with PVP, PEG) start->solid_dispersion Choose method based on application & resources nano Nanoformulation (e.g., Liposomes, Nanoparticles) start->nano Choose method based on application & resources proto_cosolvent Prepare stock in DMSO, then dilute in buffer cosolvent->proto_cosolvent proto_cd Prepare inclusion complex (e.g., Freeze-drying) cyclodextrin->proto_cd proto_sd Prepare solid dispersion (e.g., Solvent Evaporation) solid_dispersion->proto_sd proto_nano Formulate nanocarriers (e.g., Thin-film hydration) nano->proto_nano validation Measure apparent solubility (e.g., HPLC, UV-Vis) proto_cosolvent->validation proto_cd->validation proto_sd->validation proto_nano->validation validation->start If solubility goal is not met, re-evaluate method dissolution Perform dissolution rate studies validation->dissolution characterization Characterize solid state (XRD, DSC) dissolution->characterization stability Assess physical/chemical stability characterization->stability end Optimized formulation with enhanced aqueous solubility stability->end

Caption: Troubleshooting workflow for low aqueous solubility.

G cluster_complex Cyclodextrin Inclusion Complex cluster_result CD Cyclodextrin (Hydrophilic Exterior) Cavity Hydrophobic Cavity Complex Soluble Inclusion Complex CD->Complex Forms L4G This compound (Poorly Soluble) L4G->Complex Encapsulation Water Aqueous Solution Complex->Water Dissolves in

Caption: Mechanism of cyclodextrin inclusion complexation.

References

"troubleshooting inconsistent results in Luteolin-4'-O-glucoside bioassays"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Luteolin-4'-O-glucoside bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of variability in this compound bioassays?

A1: Inconsistent results in this compound bioassays can stem from several factors related to the compound's physicochemical properties and the experimental setup. Key causes include:

  • Compound Stability: this compound is susceptible to degradation under certain conditions, such as non-optimal pH and exposure to light and high temperatures.[1][2] Hydrolysis of the glycosidic bond can occur, yielding the aglycone, luteolin (B72000).[1]

  • Solubility and Aggregation: The compound has low aqueous solubility.[1] Improper dissolution or high concentrations can lead to precipitation or aggregation, affecting its effective concentration in the assay.

  • Assay Interference: As a flavonoid, this compound has the potential to interfere with certain assay formats, particularly those that are absorbance or fluorescence-based.[3][4]

  • General Assay Variability: Standard sources of experimental error, such as inconsistent pipetting, variable cell seeding densities, and edge effects in microplates, can also contribute to inconsistent results.[5]

Q2: How does the choice of solvent and its final concentration impact the assay results?

A2: The choice of solvent is critical due to the low aqueous solubility of this compound. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions.[1] However, the final concentration of DMSO in the assay medium should be carefully controlled, as high concentrations can be cytotoxic to cells and may affect enzyme activity.[6] It is recommended to keep the final DMSO concentration below 0.5% in cell-based assays.[6] The use of hydrophilic organic solvents like DMSO has been shown to improve the solubility of luteolin and its glycosides.[7][8]

Q3: What is the expected stability of this compound in different conditions?

A3: this compound's stability is influenced by pH, temperature, and light. Flavonoid glycosides are generally more stable in slightly acidic conditions (pH < 7) and can degrade in neutral or alkaline environments.[1][2] For storage, solid this compound should be kept in a cool, dry, and dark place.[1] Stock solutions in DMSO are best stored at -20°C for short-term and -80°C for long-term storage to minimize degradation.[1] It is advisable to avoid repeated freeze-thaw cycles.[1]

Q4: Can this compound interfere with the assay readout?

A4: Yes, flavonoids like this compound can interfere with assay readouts.[3][4] In colorimetric assays, the compound's own color may contribute to the absorbance reading.[4] In fluorescence-based assays, the intrinsic fluorescence of the compound can lead to high background signals.[4] It is crucial to run appropriate controls, such as wells containing the compound without cells or enzymes, to account for this interference.[4]

Troubleshooting Guides

Issue 1: High Variability Between Replicates
Possible Cause Troubleshooting Steps
Inconsistent Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique and avoid introducing air bubbles.[5]
Uneven Cell Seeding Ensure the cell suspension is homogeneous before and during plating. Mix the cell suspension gently between pipetting. Avoid leaving the cell suspension to sit for extended periods.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity.
Compound Precipitation Visually inspect wells for any precipitate after adding the compound. Prepare fresh dilutions from a clear stock solution. Consider using a lower final concentration or a different solvent system if solubility is an issue.[1]
Issue 2: Low Potency or No Effect Observed
Possible Cause Troubleshooting Steps
Compound Degradation Prepare fresh working solutions for each experiment. Protect stock solutions and plates from light. Ensure the pH of the assay buffer is compatible with the compound's stability (ideally slightly acidic to neutral).[1][2] Run a time-course experiment to check for compound stability in the assay medium.[1]
Incorrect Concentration Verify the calculations for serial dilutions. Use a recently purchased and properly stored analytical standard for accurate weighing.
Cell Health Ensure cells are healthy and in the logarithmic growth phase. Check for signs of contamination.
Hydrolysis to Aglycone Be aware that this compound can be hydrolyzed to its aglycone, luteolin, which may have different bioactivity.[9] This can be influenced by enzymes present in serum or cell lysates.
Issue 3: High Background Signal
Possible Cause Troubleshooting Steps
Compound Interference In absorbance assays, subtract the absorbance of a blank containing the compound at the same concentration. In fluorescence assays, measure the intrinsic fluorescence of the compound in a "no-cell" or "no-enzyme" control and subtract it from the experimental wells.[4]
Contaminated Reagents Use fresh, high-quality reagents. Ensure buffers are filtered and sterile.
Insufficient Washing (ELISA/Cell-based assays) Increase the number of wash steps. Ensure complete aspiration of wash buffer between steps.[10]
Non-specific Binding Optimize blocking conditions (e.g., increase blocking buffer concentration or incubation time).[11]

Quantitative Data Summary

Table 1: In Vitro Anti-Inflammatory and Bioactivity of this compound and Related Compounds

CompoundAssay/TargetCell Line/SystemIC50 Value (µM)Reference
This compoundIL-5 Bioactivity InhibitionIL-5-dependent B-cell proliferation3.7[8][12]
This compoundNitric Oxide (NO) ProductionRAW 264.722.7
This compoundProstaglandin E2 (PGE2) ProductionRAW 264.715.0
LuteolinNitric Oxide (NO) InhibitionRAW 264.713.9[9]
Luteolin-7-O-glucosideNitric Oxide (NO) InhibitionRAW 264.722.7[9]

Table 2: Comparative Antioxidant Activity

CompoundAssayIC50 Value (µM)Reference
This compoundDPPH Radical Scavenging> 100[9]
LuteolinDPPH Radical Scavenging20.2[9]
Luteolin-7-O-glucosideDPPH Radical Scavenging21.2[9]

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • DPPH

  • Methanol (B129727)

  • Ascorbic acid (Positive Control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Create a series of dilutions to test a range of concentrations.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of the test sample dilutions to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Methanol is used as a blank, and a solution of DPPH with methanol (without the test sample) serves as the negative control. Ascorbic acid is used as a positive control.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the negative control and A_sample is the absorbance of the test sample.

  • Plot the percentage of scavenging against the concentration of the test sample to determine the IC50 value.[13]

Protocol 2: Xanthine (B1682287) Oxidase (XO) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on xanthine oxidase activity.

Materials:

  • This compound

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.8)

  • Allopurinol (Positive Control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading absorbance at 295 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with phosphate buffer to various concentrations.

  • In a 96-well plate, add the test sample dilutions, phosphate buffer, and XO solution.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding the xanthine solution to each well.

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.

  • The negative control contains the buffer and enzyme without the inhibitor. Allopurinol is used as a positive control.

  • Calculate the initial reaction velocity for each concentration.

  • Determine the percentage of inhibition and calculate the IC50 value.

Protocol 3: Cell Viability (MTT) Assay

Objective: To evaluate the cytotoxic effects of this compound on a specific cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., NCI-H929, U266)

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Visualizations

troubleshooting_workflow start Inconsistent Bioassay Results issue_type Identify Issue Type start->issue_type high_variability High Replicate Variability issue_type->high_variability High CV% low_potency Low Potency / No Effect issue_type->low_potency High IC50 high_background High Background Signal issue_type->high_background High Blank Reading check_pipetting Check Pipetting & Seeding high_variability->check_pipetting check_solubility Check Compound Solubility high_variability->check_solubility check_stability Verify Compound Stability low_potency->check_stability check_assay_params Review Assay Parameters low_potency->check_assay_params check_interference Assess Assay Interference high_background->check_interference resolve Consistent Results check_pipetting->resolve check_solubility->resolve check_stability->resolve check_assay_params->resolve check_interference->resolve

Troubleshooting workflow for inconsistent bioassay results.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_p p-IκBα NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 releases NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation translocates to nucleus IkBa->IkBa_p Luteolin This compound (or its aglycone) Luteolin->IKK inhibits DNA DNA NFkB_translocation->DNA binds to ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->ProInflammatory_Genes activates

Inhibition of the NF-κB signaling pathway by this compound.

experimental_workflow prep_compound 1. Prepare this compound Stock & Working Solutions plate_setup 3. Set Up 96-Well Plate (Controls & Test Concentrations) prep_compound->plate_setup prep_assay 2. Prepare Assay Components (Cells, Enzymes, Reagents) prep_assay->plate_setup incubation 4. Add Compound & Incubate plate_setup->incubation readout 5. Add Detection Reagents & Measure Signal incubation->readout analysis 6. Data Analysis (Calculate % Inhibition, IC50) readout->analysis

General experimental workflow for this compound bioassays.

References

"Luteolin-4'-O-glucoside stability in different solvents and pH conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of Luteolin-4'-O-glucoside in various solvents and pH conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for solid this compound?

For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1] Vendor recommendations often suggest temperatures ranging from <+8°C to 10-25°C.[1] To prevent degradation from light and moisture, storage at -20°C for up to 3 years or at 4°C for up to 2 years is also recommended.[2] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize the risk of oxidation.[2]

2. How should I store solutions of this compound?

The stability of this compound in solution is highly dependent on the solvent and storage temperature. For stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO), it is advisable to store them in aliquots at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[1][2] It is critical to avoid repeated freeze-thaw cycles, as this can accelerate degradation.[1] Due to the instability of flavonoids in aqueous environments, especially at neutral to alkaline pH, aqueous solutions should ideally be prepared fresh before use.[1]

3. What are the most suitable solvents for dissolving this compound?

This compound is soluble in polar organic solvents.[1] Commonly used solvents include:

  • Dimethyl sulfoxide (DMSO)[1]

  • Methanol[1]

  • Ethanol[1]

The glycosylation of luteolin (B72000) enhances its solubility in hydrophilic organic solvents compared to its aglycone, luteolin.[1] For in vivo studies, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.[1]

4. How does pH affect the stability of this compound?

The pH of the solution significantly influences the stability of flavonoid glycosides like this compound.[1]

  • Acidic Conditions (pH < 4): Flavonoid glycosides are generally more stable in acidic conditions.[2] However, prolonged exposure to strong acids can lead to the hydrolysis of the O-glycosidic bond.[1]

  • Neutral to Alkaline Conditions (pH ≥ 7): In neutral and particularly in alkaline environments, flavonoids are susceptible to degradation.[1] This can involve both the hydrolysis of the glycosidic bond and oxidative degradation of the flavonoid structure.[2]

For experiments in aqueous buffers, it is advisable to use a slightly acidic pH (around 4-6) to improve stability.[2]

5. What are the primary degradation products of this compound?

The main degradation pathway for this compound under hydrolytic conditions (both acidic and basic) is the cleavage of the O-glycosidic bond.[1][2] This results in the formation of its aglycone, luteolin, and a glucose molecule.[1] The luteolin aglycone can undergo further degradation, especially under oxidative, photolytic, and alkaline conditions, leading to the formation of various phenolic acid derivatives.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Color change (yellowing or browning) of solid or solution Chemical degradation, likely due to oxidation of phenolic hydroxyl groups and potential polymerization of degradation products. This is often accelerated by exposure to light and oxygen.[2]Discard the sample as its integrity is compromised. Review storage procedures to ensure protection from light and oxygen. For long-term storage of solid compound, consider storing under an inert atmosphere.[2]
Appearance of an unexpected peak corresponding to luteolin in HPLC analysis Hydrolysis of the O-glycosidic bond.[2]This can be caused by non-neutral pH conditions, contamination with β-glucosidase enzymes, or thermal stress.[2] Prepare solutions fresh, use high-purity solvents, and buffer aqueous solutions to a slightly acidic pH.[2]
Precipitation of the compound in aqueous solutions Low aqueous solubility of this compound.[1]Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (<1%) and compatible with your experiment to avoid precipitation. Sonication may also help in dissolution.[1]
Inconsistent or lower-than-expected bioactivity Degradation of the compound in the assay medium.Check the pH of your assay buffer. If it is neutral or alkaline, the compound may be degrading during incubation.[1] Consider running a time-course experiment to assess the stability of the compound under your specific assay conditions. Shortening the incubation time or using antioxidants (if compatible with the assay) may be necessary.[1]

Quantitative Data on Stability and Solubility

While specific quantitative stability data (e.g., degradation rate constants and half-lives) for this compound is limited in the literature, the following tables provide data for its aglycone, luteolin, which can offer insights into its stability and solubility characteristics.

Table 1: Thermal Degradation of Luteolin

Compound Temperature (°C) Degradation Rate Constant (k, h⁻¹) Activation Energy (Ea, kJ/mol)
Luteolin 37 0.0245 51.4

Note: This data is for the aglycone, luteolin. A higher activation energy suggests greater stability at elevated temperatures.[1]

Table 2: Solubility of Luteolin in Various Solvents at 27°C

Solvent Solubility (mg/mL)
Dimethyl sulfoxide (DMSO) 0.31 ± 0.08
Tetrahydrofuran (THF) 0.30 ± 0.03
Butanol 0.29 ± 0.08
1,4-Dioxane 0.28 ± 0.03
Methanol (B129727) 0.28 ± 0.04
Ethanol 0.25 ± 0.05
Ethyl Acetate 0.25 ± 0.04
Acetone 0.21 ± 0.04
Propanol 0.21 ± 0.03
Acetonitrile (B52724) 0.20 ± 0.02
Dichloromethane Very low
Water Very low

(Data from a study on the aglycone, luteolin)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.[1]

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and then neutralize with 1 M NaOH.[1]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and then neutralize with 1 M HCl.[1]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1]

  • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.[1]

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified period, such as 24 hours.[1]

3. Sample Analysis:

  • After exposure to the stress conditions, dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with an acid modifier like formic acid.[1]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify any degradation products. Mass spectrometry (MS) can be coupled with HPLC for the identification of unknown degradation products.[1]

Protocol 2: pH-Dependent Stability Study

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

1. Preparation of Buffer Solutions:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 7, 9, 12). Use appropriate buffer systems (e.g., citrate, phosphate, borate) to maintain the desired pH.[1]

2. Sample Preparation:

  • Prepare a stock solution of this compound in a minimal amount of an organic solvent (e.g., methanol or DMSO).

  • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.[1]

3. Incubation and Sampling:

  • Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.[1]

4. Sample Analysis:

  • Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.

5. Data Analysis:

  • Plot the natural logarithm of the concentration of this compound versus time for each pH.

  • Determine the degradation rate constant (k) from the slope of the line for first-order kinetics.

  • Calculate the half-life (t₁/₂) for each pH using the formula: t₁/₂ = 0.693 / k.[1]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution (in DMSO or Methanol) acid Acid Hydrolysis (1M HCl, 80°C, 2h) stock->acid base Base Hydrolysis (1M NaOH, 80°C, 30min) stock->base oxidation Oxidation (3% H₂O₂, RT, 24h) stock->oxidation thermal Thermal (80°C, 24h) stock->thermal photo Photodegradation (UV/Vis light, 24h) stock->photo dilute Dilute Stressed Samples acid->dilute base->dilute oxidation->dilute thermal->dilute photo->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc evaluate Evaluate Data (Compare to control, identify degradants) hplc->evaluate

Caption: Workflow for a forced degradation study of this compound.

G start Prepare Stock Solution (in DMSO/Methanol) buffers Prepare Buffers (e.g., pH 2, 4, 7, 9, 12) start->buffers dilute Dilute Stock into Each Buffer (Final organic solvent <1%) start->dilute buffers->dilute incubate Incubate Solutions at Constant Temperature (Protected from light) dilute->incubate sample Withdraw Aliquots at Specific Time Points (0, 1, 2, 4, 8, 24h) incubate->sample hplc Analyze by HPLC sample->hplc data Plot ln(Conc) vs. Time hplc->data calculate Calculate k and t₁/₂ data->calculate end Determine Stability Profile calculate->end

Caption: Experimental workflow for a pH-dependent stability study.

G L4G This compound C₂₁H₂₀O₁₁ degradation Hydrolysis (Acidic or Basic Conditions) L4G->degradation products Luteolin C₁₅H₁₀O₆ Glucose C₆H₁₂O₆ degradation->products

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Optimizing Luteolin-4'-O-glucoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Luteolin-4'-O-glucoside. This document offers solutions to common experimental challenges in a user-friendly question-and-answer format.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Question 1: Why is the overall yield of my this compound synthesis consistently low?

Potential Causes:

  • Poor Solubility of Luteolin (B72000): Luteolin has limited solubility in aqueous solutions, which can hinder the reaction rate.[1]

  • Suboptimal Reaction Conditions: The temperature, pH, or buffer composition may not be ideal for the chosen synthesis method.[1]

  • Enzyme Inactivity (Enzymatic Synthesis): The glycosyltransferase enzyme may be denatured or inactive.[1]

  • Inefficient Protection/Deprotection (Chemical Synthesis): Incomplete reactions during the protection or deprotection steps can significantly reduce the final product yield.[1]

Solutions:

  • Improve Solubility: The addition of a co-solvent like Dimethyl Sulfoxide (B87167) (DMSO) at a concentration of 5-20% (v/v) can significantly enhance the solubility of luteolin and improve conversion rates.[1]

  • Optimize Reaction Conditions: Systematically adjust the pH, temperature, and buffer components to determine the optimal conditions. For enzymatic synthesis using Bacillus cereus cells, a pH of 6.47 and a temperature of 30°C have been shown to be effective.[1][2][3]

  • Verify Enzyme Activity: Confirm the activity of your enzyme with a known substrate. Ensure proper storage and handling to maintain its stability.[1]

  • Refine Protection/Deprotection Steps: Monitor the completeness of each step using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before proceeding.[1]

Question 2: My reaction is producing multiple luteolin glucosides, not just the desired 4'-O-glucoside. How can I improve regioselectivity?

Potential Causes:

  • Inherent Enzyme Properties (Enzymatic Synthesis): Some glycosyltransferases naturally act on multiple hydroxyl groups. For example, UGT73C8 can produce both this compound and Luteolin-7-O-glucoside.[1][4]

  • Lack of Protecting Groups (Chemical Synthesis): Without adequate protection of other hydroxyl groups, the glycosyl donor can react at various positions on the luteolin molecule. The general order of hydroxyl group acidity is 7-OH ≥ 4'-OH > 3'-OH > 5-OH.[1]

Solutions:

  • Enzyme Selection/Engineering: Select a glycosyltransferase known for its high regioselectivity for the 4'-OH position.

  • Strategic Use of Protecting Groups: In chemical synthesis, it is crucial to selectively protect the 5, 7, and 3'-hydroxyl groups of luteolin before the glycosylation step. This ensures the glycosyl donor reacts specifically at the 4'-hydroxyl position.[1]

Question 3: The enzymatic conversion rate starts high but then plateaus or declines. What could be the issue?

Potential Causes:

  • Product Inhibition: The accumulation of this compound or byproducts can inhibit the enzyme's activity.[1]

  • Substrate Depletion: The concentration of the glycosyl donor, such as UDP-glucose, may become a limiting factor over time.[1]

Solutions:

  • In Situ Product Removal: Consider using techniques to remove the product from the reaction mixture as it is formed.

  • Fed-Batch Strategy: Gradually feed the glycosyl donor into the reaction to maintain a sufficient concentration.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages and disadvantages of chemical versus enzymatic synthesis for this compound?

A1:

  • Chemical Synthesis: This approach can be effective but often involves multiple protection and deprotection steps, which can be time-consuming and may result in lower overall yields.[2][3] It also may require the use of harsh chemicals.

  • Enzymatic Synthesis: This method offers high regioselectivity and stereoselectivity under mild reaction conditions, making it a more environmentally friendly option.[1] However, the availability and cost of suitable glycosyltransferases can be a limitation.[1]

Q2: How can I overcome the low solubility of luteolin in aqueous reaction media?

A2: Using hydrophilic organic co-solvents is a common and effective strategy. Dimethyl sulfoxide (DMSO) at concentrations between 5% and 20% (v/v) has been demonstrated to significantly increase the solubility of luteolin, leading to higher conversion rates in enzymatic glycosylation reactions.[1][2][3]

Q3: What analytical techniques are recommended to confirm the successful synthesis and purity of this compound?

A3:

  • High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress, identify the product by comparing its retention time with a standard, and assess the purity of the final product.[1][5]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, confirming the addition of the glucose moiety to the luteolin backbone.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the precise structure of the synthesized compound, confirming the position of the glycosidic bond at the 4'-hydroxyl group.[1]

Data Presentation

Table 1: Optimized Conditions for Enzymatic Synthesis of Luteolin Glucosides

ParameterOptimized ValueReference
Enzyme SourceBacillus cereus A46 cells[2],[3]
Co-solvent20% (v/v) DMSO[2],[3]
pH6.47[2],[3]
Temperature30°C[2],[3]
Substrate Concentration970 μM Luteolin[2],[3]
Conversion Rate96%[2],[3]

Table 2: Yield of Luteolin Glucosides from a 500-mL E. coli Culture

GlucosideYield (mg/L)Conversion Rate (%)Reference
This compound~14~75 (total)[4]
Luteolin-7-O-glucoside~8~75 (total)[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Recombinant E. coli

This protocol describes a whole-cell biocatalytic approach.[5]

1. Materials and Reagents:

  • E. coli strain expressing a suitable UDP-glycosyltransferase (e.g., UGT73C8)

  • Terrific Broth (TB) medium

  • Appropriate antibiotic (e.g., Kanamycin)

  • Isopropyl-β-D-thiogalactopyranoside (IPTG)

  • Luteolin

  • Dimethyl sulfoxide (DMSO)

2. Procedure:

  • Inoculate 5 mL of TB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli. Incubate overnight at 37°C with shaking.

  • Use the overnight culture to inoculate 500 mL of fresh TB medium. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.[5]

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]

  • Incubate the culture at a lower temperature (e.g., 20°C) for 5 hours to allow for enzyme expression.[5]

  • Prepare a stock solution of luteolin in DMSO. Add the luteolin stock solution to the induced culture to a final concentration of 100 μM.[5]

  • Incubate the culture for 24-48 hours at 20°C with shaking.[5]

  • Harvest the culture and separate the cells from the medium by centrifugation (4,000 x g for 30 minutes at 4°C). The supernatant contains the secreted this compound.[5]

Protocol 2: Purification of this compound

This protocol outlines a general purification procedure from the culture supernatant.[5]

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup

  • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Load the supernatant onto the cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the bound compounds, including this compound, with methanol.[5]

  • Collect the methanolic eluate and evaporate to dryness under reduced pressure.[5]

Part B: Preparative High-Performance Liquid Chromatography (HPLC)

  • Reconstitute the dried eluate in a small volume of the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.[5]

  • Set up the preparative HPLC system with the following conditions (optimization may be required):

    • Column: Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Methanol with 0.1% formic acid.[5]

    • Gradient: A linear gradient from 10% B to 100% B over a suitable time (e.g., 40 minutes).[5]

    • Flow Rate: Appropriate for the column size (e.g., 5-10 mL/min).[5]

    • Detection: UV detector at a suitable wavelength for luteolin and its glucosides (e.g., 350 nm).[5]

  • Inject the sample and collect fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Luteolin Luteolin Reaction_Mix Reaction Mixture Luteolin->Reaction_Mix Glycosyl_Donor Glycosyl Donor (e.g., UDP-Glucose) Glycosyl_Donor->Reaction_Mix Enzyme Glycosyltransferase (e.g., UGT73C8) Enzyme->Reaction_Mix Incubation Incubation (Optimized Conditions) Reaction_Mix->Incubation Centrifugation Centrifugation Incubation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE HPLC Preparative HPLC SPE->HPLC Final_Product Pure this compound HPLC->Final_Product

Caption: General workflow for the enzymatic synthesis and purification of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield of This compound Solubility Poor Luteolin Solubility Problem->Solubility Conditions Suboptimal Reaction Conditions Problem->Conditions Enzyme_Activity Enzyme Inactivity (Enzymatic) Problem->Enzyme_Activity Protection Inefficient Protection/ Deprotection (Chemical) Problem->Protection Add_Cosolvent Add Co-solvent (e.g., DMSO) Solubility->Add_Cosolvent Optimize Optimize pH, Temperature, Buffer Conditions->Optimize Verify_Enzyme Verify Enzyme Activity Enzyme_Activity->Verify_Enzyme Monitor_Steps Monitor Steps (TLC/HPLC) Protection->Monitor_Steps

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Luteolin-4'-O-glucoside Forced Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting forced degradation studies on Luteolin-4'-O-glucoside.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to minimize degradation?

A1: For long-term storage of solid this compound, it is recommended to keep it in a tightly sealed container, protected from light, at -20°C for up to three years or at 4°C for up to two years.[1] Storing under an inert atmosphere like nitrogen or argon can further minimize oxidation.[1] Solutions in DMSO should be stored at -20°C for short-term (up to one month) and -80°C for long-term (up to six months) storage.[2] It is critical to avoid repeated freeze-thaw cycles.[2] Aqueous solutions are less stable and should be prepared fresh before use.[2]

Q2: My this compound sample (solid or solution) has changed color. What does this signify?

A2: A color change is a visual indicator of chemical degradation.[1] For flavonoids like this compound, this is often due to the oxidation of the phenolic hydroxyl groups and potential polymerization of the degradation products.[1] This process is typically accelerated by exposure to light and oxygen.[1]

Q3: What are the primary factors that cause the degradation of this compound in solution?

A3: The degradation of this compound in solution is primarily influenced by exposure to light (photodegradation), elevated temperatures, non-optimal pH, and the presence of oxygen.[1] The glycosidic bond is particularly susceptible to hydrolysis under acidic or basic conditions.[1]

Q4: How does pH affect the stability of this compound?

A4: The pH of a solution significantly impacts the stability of this compound. Strongly acidic or alkaline conditions can catalyze the hydrolysis of the O-glycosidic bond, leading to the formation of its aglycone, Luteolin, and a glucose molecule.[1][2] Flavonoids are generally more stable in slightly acidic conditions (around pH 4-6).[1] In neutral to alkaline conditions (pH > 7), the aglycone Luteolin is susceptible to oxidative degradation.[2]

Q5: Can I use antioxidants to prevent the degradation of this compound?

A5: While antioxidants can be a viable strategy to inhibit oxidative degradation by scavenging free radicals, their use requires careful consideration due to potentially complex interactions with flavonoids.[1] The appropriateness of using an antioxidant will depend on your specific experimental setup and should be validated.

Troubleshooting Guide

Issue 1: My HPLC analysis shows a peak corresponding to the Luteolin aglycone in my this compound sample.

  • Likely Cause: The presence of the aglycone, Luteolin, indicates the hydrolysis of the O-glycosidic bond.[1] This can be caused by several factors:

    • Acidic or Basic Conditions: The sample may have been exposed to non-neutral pH during preparation, storage, or analysis.[1]

    • Thermal Stress: High temperatures can promote the hydrolysis of the glycosidic bond.[1]

    • Enzymatic Contamination: If the sample has come into contact with materials of biological origin, contamination with β-glucosidase enzymes could cleave the sugar moiety.[1]

  • Solution:

    • Review the pH of all solvents and buffers used. For aqueous solutions, buffering to a slightly acidic pH (e.g., 4-6) may improve stability.[1]

    • Ensure that the sample is not exposed to high temperatures during handling and analysis.

    • If enzymatic contamination is suspected, ensure all materials are sterile and consider using enzyme inhibitors if appropriate for your application.

Issue 2: The analytical signal for my this compound sample is unexpectedly low.

  • Likely Cause:

    • Degradation: The compound may have degraded due to improper storage or experimental conditions.[2]

    • Precipitation: this compound has limited solubility in water. It may be precipitating out of your aqueous solution.[2]

  • Solution:

    • Review the storage conditions of both the solid compound and your solutions.[2]

    • For aqueous buffers, prepare stock solutions in an organic solvent like DMSO and then dilute into the aqueous buffer, ensuring the final concentration of the organic solvent is low (e.g., <1%).[2]

    • Run a time-course experiment to assess the stability of the compound in your specific assay conditions.[2]

Issue 3: I am observing multiple, unidentified peaks in the chromatogram of my stressed samples.

  • Likely Cause: These are likely degradation products. Under stress conditions like oxidation, the flavonoid structure can undergo further degradation beyond the initial hydrolysis. The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the opening of the heterocyclic C-ring and the formation of various smaller phenolic compounds.[1]

  • Solution:

    • To identify these unknown degradation products, couple your HPLC system with a mass spectrometer (LC-MS).[2] The fragmentation patterns will help in the structural elucidation of the degradants.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to distinguish between impurities from the original sample and true degradation products.[2]

Data Presentation

While quantitative stability data specifically for this compound is limited in the literature, the following tables summarize available data for its aglycone, Luteolin, which can provide insights into its expected stability profile.[2]

Table 1: Stability of Luteolin in Different Solvents

SolventStorage TemperatureDurationRemaining Luteolin (%)
Methanol (B129727)Room Temperature24 hours>95%
DMSORoom Temperature24 hours>98%
Aqueous Buffer (pH 7.4)37°C4 hours<50%

Note: Data is indicative and sourced from studies on the aglycone, Luteolin.[2]

Table 2: Degradation of Luteolin under Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationTemperatureDegradation (%)
Acid Hydrolysis1 M HCl2 hours80°C~15%
Base Hydrolysis0.1 M NaOH1 hourRoom Temperature>90%
Oxidation6% H₂O₂24 hoursRoom Temperature~40%
PhotodegradationUV Light (254 nm)8 hoursRoom Temperature~25%

Note: Data is indicative and sourced from studies on the aglycone, Luteolin.[2]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or DMSO.[2]

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 80°C for 2 hours. Cool and neutralize with 1 M NaOH.[2]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 80°C for 30 minutes. Cool and neutralize with 1 M HCl.[2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation:

      • Solid State: Place the solid compound in an oven at 100°C for 24 hours.[2]

      • Solution State: Heat the stock solution at 80°C for 24 hours.[2]

    • Photodegradation: Expose the stock solution to UV light (254 nm) and visible light for 24 hours.[2]

    • Control Sample: Prepare a control sample by diluting the stock solution with the same solvent/mobile phase without applying any stress.

  • Sample Analysis:

    • After exposure to the stress conditions, dilute the samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.[1]

    • Analyze the samples using a validated stability-indicating HPLC method.[2]

      • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

      • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic acid in water) and Mobile Phase B (Acetonitrile).[1]

      • Detector: Photodiode Array (PDA) detector at the maximum absorbance wavelength of this compound (around 350 nm).[2]

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control sample.[2]

    • Identify and quantify the degradation products.

    • If necessary, use HPLC coupled with Mass Spectrometry (LC-MS) for the identification of unknown degradation products.[2]

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 1 mg/mL Stock Solution (this compound in DMSO/MeOH) Acid Acid Hydrolysis (1M HCl, 80°C) Stock->Acid Base Base Hydrolysis (1M NaOH, 80°C) Stock->Base Oxidative Oxidative Degradation (3% H₂O₂, RT) Stock->Oxidative Thermal Thermal Degradation (80-100°C) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo Control Unstressed Control Stock->Control Dilute Dilute Samples Acid->Dilute Base->Dilute Oxidative->Dilute Thermal->Dilute Photo->Dilute Control->Dilute HPLC HPLC-PDA Analysis Dilute->HPLC LCMS LC-MS for Identification HPLC->LCMS If unknowns Compare Compare Chromatograms HPLC->Compare Quantify Quantify Degradation Compare->Quantify

Caption: Workflow for a forced degradation study of this compound.

G cluster_main cluster_conditions L4G This compound Luteolin Luteolin (Aglycone) L4G->Luteolin Hydrolysis of O-glycosidic bond Glucose Glucose FurtherDeg Further Degradation Products (e.g., Phenolic Acids) Luteolin->FurtherDeg Oxidation, Ring Opening Stress Stress Conditions: - Acid/Base - Heat - Light - Oxidizing Agents

Caption: Primary degradation pathway of this compound.

References

"minimizing epimerization of Luteolin-4'-O-glucoside during extraction"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Luteolin-4'-O-glucoside. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the extraction of this compound, with a specific focus on minimizing epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern for this compound?

Epimerization is a chemical process where only one of several chiral centers in a molecule is inverted to create a different stereoisomer, known as an epimer.[1] For this compound, this can occur during extraction and processing, leading to the formation of isomers that may have different biological activities and physical properties. This complicates purification, reduces the yield of the desired compound, and can affect the accuracy of bioactivity studies.[1] Flavonoid C-glycosides, which are structurally related, are known to undergo epimerization under basic conditions.

Q2: I am observing a secondary peak with a similar mass in my LC-MS analysis next to my target compound. Could this be an epimer?

It is highly possible. Epimers often have very similar physical properties, leading to close elution times in reverse-phase HPLC. If you observe an unexpected peak with the same mass-to-charge ratio (m/z) as this compound, it is prudent to suspect the presence of an epimer or another isomer. The primary fragmentation in MS/MS for this compound typically involves the loss of the glycosidic unit, resulting in the luteolin (B72000) aglycone.[2] Epimers will likely show this same fragmentation pattern, making them difficult to distinguish by mass spectrometry alone.

Q3: What are the primary factors that cause epimerization during extraction?

The stability of flavonoid glycosides like this compound is significantly influenced by several factors during extraction. The most critical parameters that can induce epimerization and degradation are:

  • pH: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6).[3] Neutral to alkaline conditions (pH > 7) can catalyze both epimerization and hydrolysis of the glycosidic bond.[3][4]

  • Temperature: Elevated temperatures accelerate chemical reactions, including epimerization and degradation. Prolonged exposure to high temperatures during extraction methods like reflux or Soxhlet can significantly increase the formation of unwanted isomers.[5]

  • Extraction Time: The longer the material is exposed to extraction conditions (even optimal ones), the higher the probability of epimerization and degradation.

  • Solvent: While common solvents like methanol (B129727), ethanol, and DMSO are used, their purity and the presence of basic impurities can influence stability.[4] Aqueous solutions, in particular, can be problematic if the pH is not controlled.[4]

Q4: How can I modify my extraction protocol to minimize epimerization?

To minimize epimerization, the extraction strategy should focus on gentle conditions.

  • Control pH: Use a slightly acidic solvent system. For aqueous-organic mixtures (e.g., 80% methanol), consider adding a small amount of a weak acid like formic acid to maintain a pH below 6.[3][6]

  • Lower Temperature: Whenever possible, perform extractions at room temperature or below.[2] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Use Modern Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) are often preferred as they can increase extraction efficiency at lower temperatures and for shorter durations compared to traditional methods.[2][5]

  • Protect from Light: Flavonoids are known to be light-sensitive, which can lead to degradation.[3] Conduct extractions in amber glassware or protect the setup from light.

Troubleshooting Guide

Problem: Low yield of this compound with evidence of epimer/isomer formation.

This is a common issue stemming from suboptimal extraction conditions. Follow this troubleshooting workflow to diagnose and resolve the problem.

G cluster_0 Diagnosis cluster_1 Solution Start Low Yield & Suspected Epimerization CheckParams Review Extraction Parameters Start->CheckParams CheckpH Is pH > 6 or uncontrolled? CheckParams->CheckpH CheckTemp Is Temperature > 40°C? CheckpH->CheckTemp No AdjustpH Buffer or acidify solvent to pH 4-6 CheckpH->AdjustpH Yes CheckTime Is Extraction Time > 1 hour? CheckTemp->CheckTime No LowerTemp Use room temperature or cold extraction CheckTemp->LowerTemp Yes CheckMethod Using high-heat method (e.g., Soxhlet)? CheckTime->CheckMethod No ShortenTime Reduce extraction duration CheckTime->ShortenTime Yes ChangeMethod Switch to Ultrasound-Assisted Extraction (UAE) CheckMethod->ChangeMethod Yes ReExtract Re-run optimized extraction CheckMethod->ReExtract No AdjustpH->ReExtract LowerTemp->ReExtract ShortenTime->ReExtract ChangeMethod->ReExtract

Figure 1: Troubleshooting logic for low yield and epimerization.

Experimental Protocols & Data

Recommended Protocol: Ultrasound-Assisted Extraction (UAE) to Minimize Epimerization

This protocol is designed to maximize the yield of this compound while minimizing the risk of epimerization and degradation.

  • Sample Preparation:

    • Dry the plant material at a controlled low temperature (e.g., 40-50°C) to a constant weight.[5]

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to increase surface area.[5]

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into an amber glass vessel.[2]

    • Add 10 mL of the extraction solvent. A recommended solvent is 80% methanol in water, acidified with 0.1% formic acid to stabilize the flavonoid glycosides.[2][6]

    • Vortex the mixture for 1 minute to ensure it is thoroughly wetted.[2]

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 30 minutes at room temperature (20-25°C).[2] Ensure the bath temperature does not significantly increase during the process.

  • Sample Recovery:

    • Centrifuge the mixture at 4,000 rpm for 15 minutes to pellet the solid material.[2]

    • Carefully decant the supernatant into a clean collection tube.

    • For exhaustive extraction, the pellet can be re-extracted with a fresh portion of solvent.

    • Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for immediate analysis or proper storage.[2]

  • Storage:

    • If not analyzing immediately, store extracts at -20°C or -80°C to prevent degradation.[3][7] Avoid repeated freeze-thaw cycles.[3][4]

Data Presentation: Influence of Extraction Parameters

While specific quantitative data on this compound epimerization is limited in publicly available literature, the general principles for flavonoids provide a clear direction for optimization. The following table summarizes the recommended conditions versus those that pose a high risk of epimerization.

ParameterRecommended Condition (Low Risk)High-Risk ConditionRationale
pH 4.0 - 6.0> 7.0Flavonoids are more stable in slightly acidic solutions. Alkaline conditions catalyze epimerization and hydrolysis.[3]
Temperature ≤ 40°C> 60°CHigher temperatures accelerate degradation and epimerization reactions.[5][8]
Extraction Time 15 - 45 minutes> 2 hoursProlonged exposure to any solvent/temperature increases the probability of side reactions.[9]
Technique Ultrasound-Assisted (UAE)Soxhlet / RefluxUAE allows for efficient extraction at lower temperatures, minimizing thermal stress on the compound.[5]
Visualization of Key Factors

The following diagram illustrates the key factors that must be controlled during the extraction process to maintain the structural integrity of this compound.

G cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center This compound Integrity pH pH center->pH Temp Temperature center->Temp Time Extraction Time center->Time Light Light Exposure center->Light Solvent Solvent Choice center->Solvent Epimer Epimerization pH->Epimer Degrade Degradation pH->Degrade Temp->Epimer Temp->Degrade Time->Epimer Light->Degrade Stable Stable Product Solvent->Stable

Figure 2: Factors affecting this compound stability.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Luteolin-4'-O-glucoside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of Luteolin-4'-O-glucoside. This compound is a naturally occurring flavonoid glycoside with significant interest in pharmaceutical and nutraceutical research due to its potential antioxidant and anti-inflammatory properties.[1][2][3] Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological fluids, is crucial for quality control, pharmacokinetic studies, and formulation development.[1][2]

Cross-validation of analytical methods is essential to ensure the reliability and comparability of data generated across different laboratories and analytical platforms.[1] This guide presents a detailed comparison of the performance characteristics of HPLC and LC-MS/MS, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific applications.

Data Presentation: Performance Comparison

The following tables summarize the typical validation parameters for the quantification of this compound using HPLC-PDA and LC-MS/MS. The data is synthesized from published analytical method validation studies for flavonoids and their glycosides.[1]

Table 1: HPLC-PDA Method Validation Parameters [1]

ParameterTypical Performance
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/mL
Limit of Quantification (LOQ)0.3 - 3.0 µg/mL
Precision (RSD%)< 2% (Intra-day), < 3% (Inter-day)
Accuracy (Recovery %)95 - 105%

Table 2: LC-MS/MS Method Validation Parameters [1]

ParameterTypical Performance
Linearity (r²)> 0.995
Limit of Detection (LOD)0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)0.03 - 1.5 ng/mL
Precision (RSD%)< 5% (Intra-day), < 10% (Inter-day)
Accuracy (Recovery %)90 - 110%

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC-PDA and LC-MS/MS are provided below. These protocols are representative and may require optimization based on the specific sample matrix and instrumentation.

HPLC-PDA Method

This method is suitable for the quantification of this compound in plant extracts and herbal preparations where the analyte concentration is relatively high.[1]

  • Instrumentation: A High-Performance Liquid Chromatography system equipped with a photodiode array detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed using:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitoring at the maximum absorbance of this compound, typically around 350 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Weigh a representative amount of the powdered sample.

    • Extract with a suitable solvent, such as 70% methanol (B129727) in water, using ultrasonication or maceration.[1]

    • Centrifuge the extract to pellet solid material.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.[1]

  • Standard Preparation:

    • Prepare a stock solution of this compound analytical standard in methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[1]

LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for complex matrices and low concentrations of this compound, such as in biological fluids for pharmacokinetic studies.[1][2]

  • Instrumentation: A Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Chromatographic Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[1]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.[1]

    • Solvent B: Acetonitrile.[1]

  • Gradient Program: A suitable gradient program should be optimized to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[3]

    • Scan Type: Multiple Reaction Monitoring (MRM).[2]

    • Key Parameters: Capillary voltage, source temperature, desolvation temperature, and gas flow rates should be optimized for the specific instrument.[2]

    • MRM Transition (Example): For this compound, the precursor ion [M-H]⁻ is m/z 447.1, and a common product ion is m/z 285.1 (aglycone fragment).[3]

  • Sample Preparation (for biological fluids):

    • Perform a protein precipitation by adding acetonitrile to the sample (e.g., plasma) in a 3:1 ratio.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol.

    • Prepare calibration standards by spiking the blank biological matrix with known concentrations of the analyte.

Mandatory Visualization

Cross-Validation Workflow cluster_1 Cross-Validation cluster_2 Acceptance Dev_HPLC HPLC-PDA Method Development Val_HPLC HPLC-PDA Method Validation Dev_HPLC->Val_HPLC Sample_Prep Prepare QC Samples (Low, Mid, High) Dev_LCMS LC-MS/MS Method Development Val_LCMS LC-MS/MS Method Validation Dev_LCMS->Val_LCMS Analysis Analyze Samples by Both Methods Sample_Prep->Analysis Data_Comp Compare Results Analysis->Data_Comp Criteria Acceptance Criteria Met? Data_Comp->Criteria Criteria->Val_HPLC No, Re-evaluate Criteria->Val_LCMS Conclusion Methods are Interchangeable Criteria->Conclusion Yes Method Selection Logic start Start: Need to Quantify This compound matrix What is the sample matrix? start->matrix concentration Expected Analyte Concentration? matrix->concentration Simple (e.g., Plant Extract) complexity Is high selectivity required? matrix->complexity Complex (e.g., Plasma) hplc HPLC-PDA is a suitable choice concentration->hplc High lcms LC-MS/MS is the recommended method concentration->lcms Low (Trace Levels) complexity->concentration No complexity->lcms Yes

References

Reproducibility of Luteolin-4'-O-glucoside Effects Across Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luteolin-4'-O-glucoside, a naturally occurring flavonoid glycoside, has emerged as a compound of interest for its potential therapeutic properties, primarily its anti-inflammatory and anticancer activities. The reproducibility of its biological effects across different cellular contexts is a critical factor in evaluating its potential for further development. This guide provides an objective comparison of the performance of this compound in various cell lines, supported by experimental data, detailed methodologies, and visualizations of the key signaling pathways involved.

Comparative Analysis of Biological Effects

The in vitro efficacy of this compound demonstrates notable variability depending on the cell line and the biological activity being assessed. This highlights the importance of cell-type-specific context in preclinical studies.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators. Quantitative data from these studies are summarized below.

Cell LineInflammatory MediatorIC50 Value (µM)
RAW 264.7 (Murine Macrophage)Nitric Oxide (NO)22.7[1]
RAW 264.7 (Murine Macrophage)Prostaglandin E2 (PGE2)15.0[1]
IL-5-dependent B-lymphocyte cell lineInterleukin-5 (IL-5) Bioactivity3.7[1][2][3]
Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines, revealing a spectrum of activity. The compound has shown cytotoxic effects against multiple myeloma cell lines.[1][4] However, in a study on the triple-negative breast cancer cell line MDA-MB-231, luteolin (B72000) glycosides, including this compound, did not exhibit cytotoxic, anti-migratory, or anti-invasive effects.[1] This underscores a potential cell-type specific mechanism of action.

Cell LineCancer TypeEffectIC50 Value (µM)
NCI-H929Multiple MyelomaCytotoxicNot explicitly reported
U266Multiple MyelomaCytotoxicNot explicitly reported
OPM2Multiple MyelomaCytotoxicNot explicitly reported
MDA-MB-231Triple-Negative Breast CancerNo cytotoxic, anti-migratory, or anti-invasive effectsNot applicable

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed experimental methodologies are crucial. The following sections outline the key experimental protocols employed in the referenced studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or a solution of 20% (w/v) sodium dodecyl sulfate (B86663) in 50% (v/v) N,N-dimethylformamide)

  • 96-well microtiter plates

  • Test compound (this compound)

  • Cell culture medium and appropriate cell line

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized by viable cells into formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution of the formazan.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Materials:

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Add 50 µL of the supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Part A to each well, followed by a 5-10 minute incubation at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

  • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound is believed to exert its biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival. The primary pathways implicated are the NF-κB, MAPK, and PI3K/Akt pathways. It is often hypothesized that the glycoside acts as a pro-drug, being hydrolyzed to its aglycone, luteolin, to exert its effects.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., RAW 264.7, NCI-H929) treatment Cell Treatment with This compound (Dose-Response) cell_culture->treatment compound_prep This compound Preparation compound_prep->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay inflammation_assay Anti-inflammatory Assay (NO Production) treatment->inflammation_assay data_analysis Data Analysis (IC50 Calculation) viability_assay->data_analysis inflammation_assay->data_analysis NFkB_Pathway LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB IkB->IkB_NFkB Degradation NFkB->IkB_NFkB Nucleus Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Induces Luteolin This compound (via Luteolin) Luteolin->IKK Inhibits IkB_NFkB->NFkB_nuc NF-κB Translocation MAPK_PI3K_Pathways cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation_MAPK Inflammation AP1->Inflammation_MAPK GrowthFactors Growth Factors Receptor Receptor GrowthFactors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Luteolin This compound (via Luteolin) Luteolin->MAPK Inhibits Luteolin->Akt Inhibits

References

A Comparative Guide to Luteolin-4'-O-glucoside and Other Interleukin-5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of Luteolin-4'-O-glucoside as an inhibitor of Interleukin-5 (IL-5), comparing its performance with alternative inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Interleukin-5 is a critical cytokine that orchestrates the maturation, recruitment, and survival of eosinophils, which are key effector cells in the pathophysiology of various inflammatory and allergic diseases, most notably eosinophilic asthma.[1][2] Consequently, the inhibition of IL-5 bioactivity is a validated therapeutic strategy for managing these conditions.[1] this compound, a naturally occurring flavonoid glycoside, has been identified as a potent inhibitor of IL-5.[1][2]

Quantitative Performance Comparison

The inhibitory efficacy of this compound has been quantified and compared with other compounds. The data reveals its superior potency among related flavonoids and places it within the broader landscape of IL-5 inhibitors, which includes highly potent monoclonal antibodies and corticosteroids.

This compound Dose-Dependent Inhibition of IL-5 Bioactivity:

The compound exhibits a clear dose-dependent inhibitory effect on the bioactivity of IL-5.[2]

Concentration (µM)Inhibition (%)
3095
1579
7.560
3.854
1.929

Table 1: Comparative Potency of this compound Against Other Flavonoids

When compared to other structurally related flavonoids, this compound demonstrates significantly higher potency in inhibiting IL-5 bioactivity, as evidenced by its lower half-maximal inhibitory concentration (IC50) value.[1][2]

CompoundIC50 (µM)
This compound 3.7
Cosmosiin14.2
Apigenin16.4
Luteolin (B72000)18.7
Quercimeritrin27.3
Kaempferol30.0

IC50 values represent the concentration required to achieve 50% inhibition of IL-5 bioactivity.[1][2]

Table 2: Comparative In Vitro Potency of this compound and Other IL-5 Inhibitors

The landscape of IL-5 inhibitors is diverse, with monoclonal antibodies showing picomolar to nanomolar potency. This compound operates in the micromolar range, presenting a distinct profile as a small molecule inhibitor.[3]

InhibitorTargetAssay TypeIC50 / Kd
This compound IL-5 BioactivityIL-5-dependent B-cell proliferation3.7 µM
MepolizumabIL-5 (ligand)IL-5-dependent cell proliferation~286.5 pM
ReslizumabIL-5 (ligand)IL-5-dependent cell proliferation~91.1 pM
BenralizumabIL-5 Receptor α (IL-5Rα)IL-5Rα binding~46.5 pM (Kd)
Dexamethasone (B1670325)Glucocorticoid ReceptorIL-5 gene expressionVaries by cell type

IC50 represents the half-maximal inhibitory concentration, and Kd represents the dissociation constant.[3]

Mechanism of Action and Signaling Pathways

The various inhibitors disrupt the IL-5 signaling cascade through distinct mechanisms. Understanding these pathways is crucial for evaluating their therapeutic potential.

The IL-5 Signaling Cascade

IL-5 exerts its effects by binding to a receptor complex on the surface of eosinophils. This complex comprises a specific alpha subunit (IL-5Rα) and a common beta subunit (βc).[1] This binding event triggers the activation of Janus kinase (JAK) family tyrosine kinases, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[1] Activated STAT5 proteins form dimers, translocate to the nucleus, and function as transcription factors to regulate genes essential for eosinophil proliferation, survival, and activation.[1]

IL5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Targets IL5 IL-5 Cytokine IL5R IL-5 Receptor (IL-5Rα + βc) IL5->IL5R Binding JAK JAK IL5R->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5_dimer p-STAT5 Dimer pSTAT5->pSTAT5_dimer Dimerization DNA DNA pSTAT5_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival, Activation) DNA->Gene_Expression Transcription Luteolin This compound Luteolin->IL5R Inhibits Binding Mepo_Resli Mepolizumab Reslizumab Mepo_Resli->IL5 Neutralizes Benra Benralizumab Benra->IL5R Blocks Receptor

IL-5 Signaling Pathway and Inhibitor Targets

Comparative Mechanisms of Action

  • This compound : Experimental data suggests that this flavonoid inhibits the bioactivity of IL-5 rather than its production.[1] The proposed mechanism involves interference with the binding of IL-5 to its receptor, thereby preventing the initiation of the downstream signaling cascade.[1]

  • Mepolizumab and Reslizumab : These are humanized monoclonal antibodies that directly bind to circulating IL-5, neutralizing it and preventing its interaction with the IL-5Rα on eosinophils.[3]

  • Benralizumab : This monoclonal antibody targets the IL-5Rα subunit on eosinophils and basophils. This action not only blocks IL-5 binding but also triggers the apoptosis of these cells through antibody-dependent cell-mediated cytotoxicity (ADCC).[3]

  • Dexamethasone : As a corticosteroid, dexamethasone acts by binding to the glucocorticoid receptor. This complex moves to the nucleus to downregulate the transcription of pro-inflammatory genes, including the gene encoding IL-5, and can also decrease the stability of IL-5 mRNA.[3]

Experimental Protocols

The validation of IL-5 inhibitors relies on robust and reproducible experimental assays. The primary method cited for quantifying the bioactivity of IL-5 and the efficacy of its inhibitors is the IL-5-dependent cell proliferation assay.

In Vitro IL-5 Bioactivity Inhibition Assay

This assay measures the ability of a compound to inhibit the proliferation of a cell line that is dependent on IL-5 for growth and survival.

  • Objective : To determine the concentration at which a test compound inhibits IL-5-induced cell proliferation by 50% (IC50).

  • Cell Line : An IL-5-dependent B-lymphocyte cell line (e.g., TF-1 or Y16) is commonly used.[1]

  • Procedure :

    • Cell Culture : The IL-5-dependent cells are cultured in an appropriate medium supplemented with a maintenance concentration of recombinant IL-5.

    • Preparation : Prior to the assay, cells are washed to remove IL-5 and resuspended in a basal medium.

    • Assay Setup : Cells are seeded into 96-well plates. A constant, sub-maximal concentration of IL-5 is added to stimulate proliferation.

    • Compound Addition : The test compound (e.g., this compound) is added to the wells in a series of dilutions. Control wells include cells with IL-5 only (positive control) and cells without IL-5 (negative control).

    • Incubation : The plates are incubated for a period that allows for significant proliferation (e.g., 48-72 hours).

    • Proliferation Measurement : Cell proliferation is quantified using a colorimetric assay such as MTT, WST-1, or by measuring the incorporation of tritiated thymidine (B127349) ([³H]-thymidine).

    • Data Analysis : The results are used to plot a dose-response curve, from which the IC50 value is calculated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Start Start: IL-5 Dependent Cell Line Culture Culture Cells with IL-5 Start->Culture Wash Wash and Resuspend Cells without IL-5 Culture->Wash Seed Seed Cells into 96-Well Plate Wash->Seed Add_IL5 Add IL-5 Stimulant and Test Compound (Varying Concentrations) Seed->Add_IL5 Incubate Incubate (e.g., 48-72h) Add_IL5->Incubate Measure Measure Proliferation (e.g., MTT Assay) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate IC50 Plot->Calculate

Generalized Workflow for an In Vitro IL-5 Inhibition Assay

Logical Framework for Comparison

The ultimate goal of inhibiting the IL-5 pathway is to reduce the number and activity of eosinophils, thereby mitigating eosinophilic inflammation and achieving a therapeutic benefit in diseases like severe asthma.

Conceptual_Model cluster_inhibitors Therapeutic Intervention cluster_mechanism Mechanism of Action cluster_cellular Cellular Effect cluster_outcome Clinical Outcome Inhibitors IL-5 Pathway Inhibitors (this compound, Monoclonal Antibodies, etc.) Pathway_Block Blockade of IL-5 Signaling Inhibitors->Pathway_Block Initiates Eosinophil_Reduction Reduced Eosinophil Proliferation, Survival & Activation Pathway_Block->Eosinophil_Reduction Leads to Inflammation_Reduction Reduction of Eosinophilic Inflammation Eosinophil_Reduction->Inflammation_Reduction Results in Therapeutic_Benefit Therapeutic Benefit (e.g., Reduced Asthma Exacerbations) Inflammation_Reduction->Therapeutic_Benefit Achieves

Conceptual Model of IL-5 Inhibition and Therapeutic Outcome

Conclusion

This compound has demonstrated a significant and dose-dependent inhibitory effect on the bioactivity of Interleukin-5 in vitro.[2] Its potency surpasses that of several other flavonoids, establishing it as a promising candidate for further investigation.[1][2] While its inhibitory concentration is in the micromolar range, which is less potent than picomolar-range monoclonal antibodies, its nature as a small, naturally derived molecule could offer advantages in terms of oral bioavailability and different routes of administration.[3] The proposed mechanism, interfering with the IL-5/IL-5R interaction, provides a clear basis for its anti-eosinophilic potential.[1] Further research is warranted to validate these findings in vivo and to fully elucidate its precise molecular interactions and therapeutic utility in eosinophil-driven inflammatory diseases.

References

A Comparative Guide to Luteolin-4'-O-glucoside Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methods for Luteolin-4'-O-glucoside, a flavonoid glycoside with significant therapeutic potential. The following sections detail the experimental protocols and performance data for conventional and modern extraction techniques, offering insights to aid in the selection of the most suitable method for your research and development needs.

Comparative Analysis of Extraction Techniques

The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound from plant matrices. This section summarizes the quantitative data from various studies to facilitate a direct comparison of different techniques.

Extraction MethodPlant MaterialSolventTemperature (°C)TimeYield of this compound (or related flavonoid)Reference
Conventional Methods
MacerationVitex negundo leavesMethanol (B129727)Room Temperature72 hoursLower than reflux[1]
Soxhlet ExtractionVitex negundo leavesMethanolBoiling point of solvent48 hoursLower than reflux[1]
Heat Reflux Extraction (HRE)Eclipta prostrata80% Ethanol (B145695)80 ± 2120 minLower than UAME[2]
Heat Reflux Extraction (HRE)Vitex negundo leavesMethanolBoiling point of solvent24 hoursHighest among conventional methods tested[1]
Modern Methods
Ultrasound-Assisted Extraction (UAE)Olive leaves70% Ethanol4030 minNot specified for L-4-G directly[3]
Ultrasound-Assisted Extraction (UAE)Peanut shellsSupramolecular solvent6715 min1.645 mg/g (luteolin)[4]
Microwave-Assisted Extraction (MAE)Tree Peony Pod70% EthanolNot specified9.6 min151 µg/g (luteolin)[5]
Ultrasound-Microwave Assisted Extraction (UAME)Eclipta prostrata80% Ethanol with HClNot specified3 x 3 min0.690 mg/g (luteolin)[2]
Ionic Liquid–Enzyme Complex System with UltrasoundSchisandra chinensisIonic liquid & CellulaseNot specified173.47 min0.2266 mg/g (luteolin)[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are protocols for key extraction techniques discussed in this guide.

Ultrasound-Assisted Extraction (UAE) of this compound from Olive Leaves[4]
  • Sample Preparation: Dried olive leaves are powdered to a uniform consistency.

  • Extraction:

    • Suspend 100 g of the powdered leaves in 1 L of 70% (v/v) aqueous ethanol.

    • Place the suspension in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 300 W for 30 minutes at 40°C.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process on the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Ultrasound-Microwave Assisted Extraction (UAME) of Luteolin (B72000) from Eclipta prostrata[2][3]
  • Sample Preparation: The plant material is dried and powdered.

  • Extraction:

    • Mix the powdered plant material with an extraction solvent of 80% ethanol and hydrochloric acid at a ratio of 50:0.3:1 (v/v/w).

    • Subject the mixture to microwave irradiation at a power of 40 W.

    • Apply the extraction for a total of three cycles, each lasting 3 minutes.

    • Filter the combined extracts.

    • The filtrate is then hydrolyzed to release the free luteolin.

Heat Reflux Extraction (HRE) of Luteolin from Vitex negundo Leaves[1]
  • Sample Preparation: The leaves of Vitex negundo are cleaned, shade-dried, and powdered.

  • Extraction:

    • Place a known quantity of the powdered leaves in a round-bottom flask.

    • Add methanol as the solvent.

    • Connect the flask to a condenser and heat the mixture to the boiling point of methanol.

    • Continue the reflux for 24 hours.

    • After cooling, filter the extract to separate the solid residue.

    • The filtrate is then concentrated to yield the crude extract.

Visualizing Extraction and Biological Pathways

To better illustrate the processes and mechanisms discussed, the following diagrams have been generated using Graphviz.

Extraction_Workflow cluster_conventional Conventional Methods cluster_modern Modern Methods Maceration Maceration Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet Soxhlet Soxhlet->Crude_Extract HRE Heat Reflux HRE->Crude_Extract UAE Ultrasound-Assisted Extraction (UAE) UAE->Crude_Extract MAE Microwave-Assisted Extraction (MAE) MAE->Crude_Extract UAME Ultrasound-Microwave Assisted Extraction (UAME) UAME->Crude_Extract SFE Supercritical Fluid Extraction (SFE) SFE->Crude_Extract Plant_Material Plant Material (e.g., Olive Leaves) Plant_Material->Maceration Plant_Material->Soxhlet Plant_Material->HRE Plant_Material->UAE Plant_Material->MAE Plant_Material->UAME Plant_Material->SFE Purification Purification (e.g., Chromatography) Crude_Extract->Purification L4G This compound Purification->L4G

Caption: Workflow of this compound Extraction.

Signaling_Pathway cluster_pathways Inflammatory Signaling Pathways L4G This compound Luteolin Luteolin L4G->Luteolin Hydrolysis PI3K_Akt PI3K/Akt Pathway Luteolin->PI3K_Akt Inhibits NFkB NF-κB Pathway Luteolin->NFkB Inhibits AP1 AP-1 Pathway Luteolin->AP1 Inhibits Inflammatory_Response Inflammatory Response (e.g., NO, PGE2 production) PI3K_Akt->Inflammatory_Response Promotes NFkB->Inflammatory_Response Promotes AP1->Inflammatory_Response Promotes Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PI3K_Akt Activates Inflammatory_Stimuli->NFkB Activates Inflammatory_Stimuli->AP1 Activates

Caption: Luteolin's role in inflammatory signaling pathways.

Conclusion

Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and their combination (UAME) generally offer significant advantages over conventional methods like maceration and Soxhlet extraction in terms of efficiency, reduced extraction time, and lower solvent consumption.[5][7] The choice of method will ultimately depend on the specific research goals, available equipment, and the scale of extraction. For instance, reflux extraction with methanol has been shown to be effective for isolating luteolin from Vitex negundo leaves in a laboratory setting.[1] For higher throughput and more environmentally friendly processes, UAE and MAE are compelling alternatives.[5][7] The provided protocols and comparative data serve as a valuable resource for researchers to make informed decisions in the pursuit of isolating this compound for further pharmacological investigation.

References

Luteolin-4'-O-glucoside: A Comparative Benchmarking Guide for Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory activity of Luteolin-4'-O-glucoside benchmarked against established inhibitors across various biological targets. The data presented herein is intended to facilitate informed decisions in research and development endeavors.

Executive Summary

This compound, a naturally occurring flavonoid glycoside, has demonstrated significant inhibitory potential against key enzymes and signaling pathways implicated in a range of pathological conditions. This document offers a direct comparison of its efficacy with that of well-characterized inhibitors, supported by quantitative data and detailed experimental methodologies. The primary targets discussed include Interleukin-5 (IL-5), a critical cytokine in allergic inflammation; Xanthine Oxidase, an enzyme involved in gout; and the digestive enzymes α-glucosidase and α-amylase, which are targets for anti-diabetic therapies.

Comparative Inhibitory Activity

The inhibitory potency of this compound and its corresponding known inhibitors are summarized below. Direct comparison of IC50 values should be interpreted with caution due to potential variations in experimental conditions across different studies.

Table 1: this compound vs. Other Flavonoids on IL-5 Bioactivity
CompoundIC50 (µM)
This compound 3.7 [1]
Cosmosiin14.2[1]
Apigenin16.4[1]
Luteolin (B72000)18.7[1]
Quercimeritrin27.3[1]
Kaempferol30.0[1]
Table 2: this compound (as Luteolin) vs. Known Inhibitors of Xanthine Oxidase
CompoundTargetIC50
Luteolin Xanthine OxidaseNot explicitly found for this compound, however, its aglycone, Luteolin, is a known inhibitor.
AllopurinolXanthine Oxidase~7.2 µM[2], 0.11-0.13 µg/mL[3]
Table 3: this compound (as Luteolin) vs. Known Inhibitors of α-Glucosidase and α-Amylase
CompoundTargetIC50
Luteolin α-GlucosidaseLuteolin has an IC50 of approximately 32.3 µM.[4] Luteolin 7-O-glucoside is a strong inhibitor.[5]
Acarboseα-Glucosidase11 nM, widely variable in other reports (e.g., 262.32 µg/mL)[6]
Luteolin α-AmylaseLuteolin is an effective inhibitor, though less potent than acarbose.[5]
Acarboseα-AmylaseIC50 values vary, for instance, 617.23 µg/mL.[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

IL5_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL5R IL-5 Receptor (IL-5Rα / βc) JAK JAK IL5R->JAK Activation STAT5 STAT5 JAK->STAT5 Phosphorylation pSTAT5 p-STAT5 STAT5->pSTAT5 pSTAT5->pSTAT5 Gene Gene Expression pSTAT5->Gene Translocation Eosinophil Survival\n& Proliferation Eosinophil Survival & Proliferation Gene->Eosinophil Survival\n& Proliferation IL5 Interleukin-5 (IL-5) IL5->IL5R Binding Luteolin This compound Luteolin->IL5 Inhibition XO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound - Allopurinol (Control) - Buffer Plate Pipette into 96-well plate: - Buffer - Inhibitor (this compound or Allopurinol) - Xanthine Oxidase Reagents->Plate Incubate Pre-incubate Plate->Incubate Add_Substrate Add Xanthine Incubate->Add_Substrate Measure Measure Absorbance at 295 nm (Uric Acid Formation) Add_Substrate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

References

Safety Operating Guide

Proper Disposal of Luteolin-4'-O-glucoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety Precautions

Before handling Luteolin-4'-O-glucoside, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] All handling of the compound in its solid, powder form should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Hazard Data for Luteolin (B72000)

The following table summarizes the available quantitative toxicity data for luteolin, the parent compound of this compound. It is important to note a discrepancy in the reported oral toxicity values, which may be due to different testing methodologies or strains.

Hazard ClassificationGHS Hazard StatementQuantitative DataSpecies
Acute Oral ToxicityH300: Fatal if swallowed[2]TDLO: 20 mg/kg[2]Mouse
LD50: >5000 mg/kg*Not Specified
Acute Intraperitoneal ToxicityNot ApplicableLD50: 180 mg/kg[2]Mouse
Skin Corrosion/IrritationH315: Causes skin irritation[2]Not AvailableNot Applicable
Serious Eye Damage/IrritationH319: Causes serious eye irritation[2]Not AvailableNot Applicable
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritation[2]Not AvailableNot Applicable

*Note: One source indicates a high LD50 value, which appears to contradict the GHS classification of "Fatal if swallowed."[2] Researchers should err on the side of caution and treat the compound as highly toxic via ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound and any materials contaminated with it must be handled as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Collection

  • Solid Waste: Collect unused or waste this compound powder in its original container or a clearly labeled, compatible, and sealable container.

  • Contaminated Materials: Any items such as pipette tips, gloves, and bench paper that have come into contact with this compound should be collected in a designated, sealed container lined with a chemically resistant bag.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a compatible, sealed, and labeled waste container. Do not mix with other waste streams.

Step 2: Waste Segregation and Labeling

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly visible.

Step 3: Storage

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area away from general laboratory traffic.

Step 4: Final Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

There are no specific experimental protocols for the disposal procedure itself. The process follows standard hazardous waste management guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 Waste Generation & Assessment cluster_1 Collection & Segregation cluster_2 Storage & Final Disposal Start Generate this compound Waste Assess Assess Waste Type (Solid, Liquid, Contaminated PPE) Start->Assess CollectSolid Collect in Labeled, Sealed Container Assess->CollectSolid Solid CollectLiquid Collect in Labeled, Sealed Liquid Waste Container Assess->CollectLiquid Liquid CollectPPE Collect in Designated Hazardous Waste Bag/Container Assess->CollectPPE Contaminated PPE Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectLiquid->Store CollectPPE->Store ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS Disposal Professional Hazardous Waste Disposal ContactEHS->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Luteolin-4'-O-glucoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Luteolin-4'-O-glucoside. These procedures are designed to ensure personnel safety and maintain product integrity.

Hazard Identification and Personal Protective Equipment

The primary routes of exposure to this compound are inhalation of the powder, skin contact, and eye contact.[1] To mitigate these risks, the following minimum personal protective equipment (PPE) is mandatory.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust provide a complete seal around the eyes to protect from dust and splashes.[1]
Hand Protection Chemical-resistant glovesNitrile or other suitable material. Powder-free gloves are recommended to prevent contamination. Change gloves every 30-60 minutes or immediately if contaminated.[1][5]
Body Protection Laboratory CoatLong-sleeved to protect skin from accidental contact.[1]
Respiratory Protection N95 or higher-rated respiratorRequired when handling the powder outside of a chemical fume hood or biological safety cabinet to prevent inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedures will minimize exposure and ensure safe handling of this compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and dark place, away from strong oxidizing agents.[1][6]

2. Engineering Controls:

  • Always handle this compound powder in a well-ventilated area.[1][7]

  • A chemical fume hood or a biological safety cabinet is highly recommended to minimize inhalation exposure.[1][7]

3. Weighing and Preparing Solutions:

  • Handle the compound gently to avoid creating airborne dust.[1][7]

  • If dissolving the compound, add the solvent slowly to the solid to prevent splashing. Dimethyl Sulfoxide (DMSO) can be used as a co-solvent to improve solubility.[8]

4. Personal Hygiene:

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1][7]

  • Avoid eating, drinking, or smoking in areas where the chemical is handled.[1]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water.[3][4] If irritation persists, consult a physician.[3][4]

  • Inhalation: Move the individual to fresh air.[3][4][9] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Spill and Disposal Plan

Spill Cleanup:

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, minimizing dust generation.[1]

  • Collect: Place the spilled material into a sealed, labeled container for disposal.[1]

  • Clean: Clean the spill area with a wet cloth or paper towels to remove any remaining residue.[1]

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.[1]

Waste Disposal:

  • Treat this compound and any contaminated materials as hazardous chemical waste.[1][7]

  • Do not dispose of it down the drain or in the regular trash.[7]

  • Collect all waste, including unused product, contaminated labware (e.g., pipette tips, vials), and PPE, in a clearly labeled, sealed container for hazardous waste.[7]

  • All disposal procedures must comply with local, state, and federal regulations.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive Receive & Inspect This compound Store Store in Cool, Dry, Dark Place Receive->Store DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Weigh Weigh Powder (Avoid Dust) DonPPE->Weigh Dissolve Prepare Solution Weigh->Dissolve Spill Spill? Weigh->Spill Experiment Perform Experiment Dissolve->Experiment Dissolve->Spill Decontaminate Decontaminate Work Area & Equipment Experiment->Decontaminate Experiment->Spill SegregateWaste Segregate Contaminated Waste (Solid & Liquid) Decontaminate->SegregateWaste Dispose Dispose as Hazardous Chemical Waste SegregateWaste->Dispose RemovePPE Remove PPE Dispose->RemovePPE WashHands Wash Hands Thoroughly RemovePPE->WashHands Spill->Experiment Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->SegregateWaste

Caption: Workflow for the safe handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。